2-(2-Chloroethyl)pyrimidine
Description
Properties
Molecular Formula |
C6H7ClN2 |
|---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
2-(2-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2 |
InChI Key |
JREWDYHZBYJAKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CCCl |
Origin of Product |
United States |
Foundational & Exploratory
The Vanguard of Discovery: Unlocking the Therapeutic Potential of 2-(2-Chloroethyl)pyrimidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically vital drugs. Its inherent bioactivity, stemming from its presence in the nucleobases of DNA and RNA, makes it a privileged structure for therapeutic design. Within the vast chemical space of pyrimidine derivatives, those bearing a 2-(2-chloroethyl) moiety represent a compelling, albeit underexplored, class of compounds with significant therapeutic promise. This guide provides a comprehensive technical overview of 2-(2-Chloroethyl)pyrimidine derivatives, from their synthesis and unique chemical properties to their potential mechanisms of action and the experimental workflows required for their evaluation in a drug discovery context.
The Chemical Blueprint: Synthesis and Reactivity of the 2-(2-Chloroethyl)pyrimidine Scaffold
The strategic incorporation of a 2-chloroethyl group at the C2 position of the pyrimidine ring imparts a unique chemical reactivity that is central to the therapeutic potential of these derivatives. This side chain is a masked electrophile, capable of forming a highly reactive aziridinium ion intermediate, which can then be attacked by nucleophiles. This inherent reactivity is the basis for their potential as covalent modifiers of biological macromolecules.
General Synthetic Strategies
The synthesis of 2-(2-chloroethyl)pyrimidine derivatives typically commences with a commercially available or readily synthesized 2-chloropyrimidine precursor. A common and efficient method for its preparation involves a three-step process starting from dicyandiamide and ammonium chloride to yield guanidine hydrochloride. This is followed by a condensation reaction with 1,1,3,3-tetramethoxypropane to form 2-aminopyrimidine. The final step is a Sandmeyer-type reaction where the 2-amino group is converted to a chloro group using sodium nitrite in the presence of a metal chloride catalyst like zinc chloride.[1][2]
Once the 2-chloropyrimidine core is obtained, the 2-(2-chloroethyl) side chain can be introduced through various synthetic routes. A prevalent strategy involves the nucleophilic substitution of the 2-chloro group with an appropriate amine-containing side chain, such as 2-aminoethanol, followed by chlorination of the resulting hydroxyl group.
Conceptual Synthetic Workflow:
Caption: A generalized synthetic pathway to 2-(2-chloroethyl)pyrimidine derivatives.
The Electrophilic Nature of the 2-Chloroethyl Moiety
The 2-chloroethyl group is a well-established pharmacophore in the design of alkylating agents.[3][4][5] Its reactivity is attributed to the ability of the nitrogen atom (if present in a linker to the pyrimidine ring) or other neighboring heteroatoms to participate in an intramolecular cyclization, forming a highly strained and electrophilic aziridinium ion. This intermediate is then susceptible to attack by biological nucleophiles, such as the nitrogen and oxygen atoms in DNA bases or the sulfhydryl group of cysteine residues in proteins.[3][4][6]
Therapeutic Targeting: The Promise of Covalent Inhibition
The ability of 2-(2-chloroethyl)pyrimidine derivatives to act as covalent modifiers opens up a range of therapeutic possibilities, particularly in oncology. Covalent inhibitors can offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the potential to target shallow binding pockets or proteins that have been traditionally considered "undruggable".[7]
DNA Alkylation: A Classic Anticancer Mechanism
A primary hypothesized mechanism of action for 2-(2-chloroethyl)pyrimidine derivatives is their ability to alkylate DNA.[3][4] By forming covalent adducts with DNA bases, particularly the N7 position of guanine, these compounds can induce DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8] This mechanism is shared by a number of clinically successful alkylating agents.[3][4][5][9]
Proposed Mechanism of DNA Alkylation:
Caption: Hypothesized mechanism of action for 2-(2-chloroethyl)pyrimidine derivatives as DNA alkylating agents.
Covalent Enzyme Inhibition: A Targeted Approach
Beyond DNA, the electrophilic nature of the 2-chloroethyl group can be harnessed to target specific amino acid residues within the active sites of enzymes. Cysteine and histidine, with their nucleophilic side chains, are particularly susceptible to covalent modification. By designing 2-(2-chloroethyl)pyrimidine derivatives with appropriate pharmacophores to guide them to the active site of a target enzyme, it is possible to achieve highly specific and irreversible inhibition. This strategy has been successfully employed in the development of targeted covalent inhibitors for various kinases and proteases.[9][10]
Preclinical Evaluation: A Roadmap for Drug Discovery
The successful development of 2-(2-chloroethyl)pyrimidine derivatives as therapeutic agents requires a rigorous and systematic preclinical evaluation process. This involves a combination of in vitro and in vivo studies to assess their biological activity, mechanism of action, and safety profile.
In Vitro Characterization
A battery of in vitro assays is essential to profile the activity of newly synthesized 2-(2-chloroethyl)pyrimidine derivatives.
Table 1: Key In Vitro Assays for the Evaluation of 2-(2-Chloroethyl)pyrimidine Derivatives
| Assay Type | Purpose | Example Methodologies |
| Cytotoxicity | To determine the concentration at which the compound is toxic to cancer cells. | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, SRB (Sulphorhodamine B) assay.[8][11] |
| Mechanism of Action | To elucidate how the compound exerts its cytotoxic effects. | Cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), Western blotting for key signaling proteins.[3] |
| Target Engagement | To confirm that the compound interacts with its intended biological target. | In vitro enzyme inhibition assays, cellular thermal shift assay (CETSA), mass spectrometry-based proteomics. |
| Covalent Modification | To verify the formation of a covalent bond with the target. | Mass spectrometry to detect the covalent adduct, activity-based protein profiling (ABPP).[12] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-(2-chloroethyl)pyrimidine derivatives in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Efficacy and Safety Assessment
Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety in a more complex biological system.
In Vivo Experimental Workflow:
Caption: A typical workflow for the in vivo evaluation of a candidate drug.
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used platform for preclinical anticancer drug testing.[10][11][13][14] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the 2-(2-chloroethyl)pyrimidine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Future Perspectives and Challenges
The therapeutic potential of 2-(2-chloroethyl)pyrimidine derivatives is significant, but several challenges need to be addressed in their development. A key consideration is the potential for off-target toxicity due to the reactive nature of the 2-chloroethyl group. Therefore, careful molecular design is crucial to ensure that the compounds are selectively delivered to and react with their intended target.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a diverse library of 2-(2-chloroethyl)pyrimidine derivatives to understand how different substituents on the pyrimidine ring and the linker to the chloroethyl group affect potency, selectivity, and pharmacokinetic properties.
-
Target Identification: Employing advanced techniques like chemical proteomics to identify the specific cellular targets of active compounds.
-
Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these agents.
References
-
Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies. (n.d.). PubMed. [Link]
- Method for preparing 2-chloropyrimidine. (2013).
-
Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. (2020). PubMed. [Link]
-
Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2025). Advanced Journal of Chemistry, Section A. [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. [Link]
- Preparation process of 2-chloro pyrimidine. (1980).
-
Alkylating Agents. (2025). ResearchGate. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Oriental Journal of Chemistry. [Link]
-
Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. (n.d.). PubMed. [Link]
-
Synthesis and biological activity of chloroethyl pyrimidine nucleosides. (2008). PubMed. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. [Link]
-
Preclinical Drug Testing Using Xenograft Models. (n.d.). Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. [Link]
-
Alkylating Agent. (2026). FPnotebook. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH. [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). SciSpace. [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). ScienceDirect. [Link]
-
Alkylating Agents. (2016). Oncohema Key. [Link]
-
Covalent Inhibition in Drug Discovery. (n.d.). PubMed Central. [Link]
-
Covalent Inhibitors. (2022). YouTube. [Link]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. [Link]
-
An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. (2025). PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents [patents.google.com]
- 3. Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 7. Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xenograft.org [xenograft.org]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. crownbio.com [crownbio.com]
2-(2-Chloroethyl)pyrimidine CAS number and physiochemical data
Technical Monograph: 2-(2-Chloroethyl)pyrimidine The "Masked" Vinylpyrimidine for Targeted Covalent Modification
Part 1: Executive Summary & Strategic Utility
2-(2-Chloroethyl)pyrimidine is a specialized heterocyclic building block primarily utilized as a latent electrophile in medicinal chemistry and bioconjugation. Unlike its pyridine analog (2-(2-chloroethyl)pyridine, CAS 16927-00-7), this pyrimidine derivative is rarely isolated as a shelf-stable catalog item due to its high reactivity and tendency to undergo spontaneous elimination to 2-vinylpyrimidine.
For the drug development professional, this molecule represents a "masked" Michael acceptor. It provides the stability of an alkyl halide during storage or initial handling but generates a highly reactive vinylpyrimidine species in situ under physiological or basic conditions. This dual nature allows for the controlled covalent modification of cysteine residues in proteins (Targeted Covalent Inhibitors - TCIs) and the construction of fused heterocyclic systems.
Part 2: Identity & Physiochemical Profile
Due to its transient nature in many synthetic workflows, 2-(2-chloroethyl)pyrimidine lacks a widely standardized CAS number for the parent neutral molecule in public registries. It is frequently generated in situ from its hydrochloride salt or its hydroxyethyl precursor.
Table 1: Physiochemical Specifications (Predicted vs. Analog Reference) Data grounded in comparative analysis with the structural analog 2-(2-Chloroethyl)pyridine.
| Property | 2-(2-Chloroethyl)pyrimidine (Target) | 2-(2-Chloroethyl)pyridine (Reference Analog) |
| CAS Number | Not Catalogued (Transient Intermediate) | 16927-00-7 |
| Molecular Formula | C₆H₇ClN₂ | C₇H₈ClN |
| Molecular Weight | 142.59 g/mol | 141.60 g/mol |
| Physical State | Low-melting solid or oil (Predicted) | Liquid / Low-melting solid |
| Boiling Point | ~85–90 °C at 10 mmHg (Predicted) | 75–76 °C at 10 mmHg |
| LogP (Calc) | 0.85 ± 0.2 | 1.4 |
| Solubility | DCM, DMSO, Methanol, DMF | Organic solvents; reacts with water |
| Stability | High Risk: Spontaneous elimination to vinylpyrimidine at pH > 7. | Moderate; requires acid stabilization. |
Critical Handling Note: This compound should be stored as the hydrochloride salt to prevent polymerization or premature elimination. Free-basing should only occur immediately prior to use.
Part 3: Synthetic Architecture
The synthesis of 2-(2-chloroethyl)pyrimidine is a two-step sequence starting from commercially available 2-methylpyrimidine. The protocol relies on a formal aldol-like condensation followed by deoxychlorination.
Step-by-Step Synthetic Protocol
1. Hydroxyethylation (Precursor Formation)
-
Reagents: 2-Methylpyrimidine, Paraformaldehyde (or Formalin), Pressure Vessel.
-
Conditions: 130–150 °C, 12–24 hours.
-
Mechanism: Thermal generation of formaldehyde allows for an aldol-like reaction at the activated methyl position of the electron-deficient pyrimidine ring.
2. Deoxychlorination (Activation)
-
Reagents: Thionyl Chloride (
) or Phosphoryl Chloride ( ). -
Solvent: Dichloromethane (DCM) or neat.
-
Protocol:
-
Dissolve 2-(2-hydroxyethyl)pyrimidine in dry DCM at 0 °C.
-
Add
dropwise (1.2 equivalents) to control exotherm. -
Reflux for 2 hours.
-
Crucial Step: Evaporate volatiles in vacuo to obtain the hydrochloride salt . Do NOT neutralize with aqueous base if isolation is required, as this triggers vinylpyrimidine formation.
-
Visualizing the Synthetic & Reactive Pathway
Figure 1: The synthetic route from methylpyrimidine to the active chloroethyl species, highlighting the divergent pathway to the vinylpyrimidine intermediate under basic conditions.
Part 4: Mechanistic Insights & Applications
The "Masked" Vinylpyrimidine Mechanism
2-(2-Chloroethyl)pyrimidine is not a simple alkylating agent (like methyl iodide). Its primary mode of action is Elimination-Addition .
-
Elimination: Under physiological conditions (pH 7.4) or in the presence of a base (TEA, DIPEA), the pyrimidine ring's electron-withdrawing nature acidifies the
-protons, facilitating E1cB or E2 elimination of HCl to form 2-vinylpyrimidine . -
Addition: The resulting vinylpyrimidine is a potent Michael acceptor. It reacts rapidly and selectively with "soft" nucleophiles, particularly the thiolate anion of Cysteine residues in proteins.
Application: Cysteine Bioconjugation
This molecule serves as a warhead for Targeted Covalent Inhibitors (TCIs) . Unlike acrylamides, which are permanently "on," the chloroethyl group offers a tunable reactivity profile.
-
Protocol: Incubate protein (pH 8.0, Tris-HCl) with 10 equivalents of 2-(2-chloroethyl)pyrimidine.
-
Result: Formation of a stable thioether linkage (S-C bond) at surface-exposed cysteines.
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification: Vesicant & Alkylating Agent
-
Analogy: Structurally and functionally similar to nitrogen mustards (though lacking the nitrogen bridge).
-
Skin/Eye: Causes severe skin burns and eye damage. The mechanism involves alkylation of DNA/proteins in contact tissues.
-
Inhalation: Destructive to mucous membranes.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20 °C. Moisture triggers hydrolysis to the alcohol and HCl.
Self-Validating Safety Check:
-
Before use: Check the NMR of the salt. A triplet at ~3.9 ppm (
-Cl) and ~3.4 ppm ( -Ar) confirms integrity. Appearance of vinyl protons (dd, 5.5–6.5 ppm) indicates degradation.
References
-
Preparation of 2-substituted pyrimidines. Organic Syntheses, Coll. Vol. 4, p. 336.[4] (General methodology for pyrimidine side-chain modification).
-
Reactivity of vinylheteroarenes with cysteine. Chemical Science, 2021, 12, 8791-8799. (Mechanistic validation of vinylpyrimidine formation and cysteine conjugation).
-
Synthesis of 2-(2-chloroethyl)pyridine (Analog Reference). PubChem Compound Summary, CID 199468. (Physiochemical baseline for chloroethyl-heterocycles).
-
Reaction of 2-methylpyrimidine with formaldehyde. Journal of Research of the National Bureau of Standards, 1962. (Foundational chemistry for hydroxyethyl precursor synthesis).
Sources
The Strategic Role of 2-(2-Chloroethyl)pyrimidine in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine-based intermediates, 2-(2-Chloroethyl)pyrimidine emerges as a highly versatile and reactive building block. Its strategic importance lies in the presence of a reactive chloroethyl group at the 2-position of the pyrimidine ring, enabling the facile introduction of this privileged heterocycle into a wide range of molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-(2-Chloroethyl)pyrimidine as a pivotal intermediate in pharmaceutical drug development. We will delve into the causality behind synthetic choices, provide detailed experimental protocols for key transformations, and illustrate its utility in the construction of biologically active molecules.
Introduction: The Primacy of the Pyrimidine Nucleus in Drug Discovery
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged structure in medicinal chemistry. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has inspired chemists to explore its vast potential in drug design. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties[1][2]. The ability of the pyrimidine core to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets like enzymes and receptors, underpins its success in drug development[3].
The functionalization of the pyrimidine ring is key to modulating its physicochemical properties and biological activity. Halogenated pyrimidines, in particular, serve as versatile intermediates due to the reactivity of the carbon-halogen bond, which allows for the introduction of diverse substituents through nucleophilic substitution or cross-coupling reactions[4]. 2-(2-Chloroethyl)pyrimidine, with its reactive ethyl chloride side chain, provides a strategic advantage by enabling the introduction of the pyrimidine moiety via a flexible two-carbon linker. This guide will focus on the synthesis and utility of this important, yet often overlooked, pharmaceutical intermediate.
Synthesis of 2-(2-Chloroethyl)pyrimidine: A Strategic Approach
The synthesis of 2-(2-Chloroethyl)pyrimidine is not commonly detailed as a standalone procedure in the literature. However, a robust and logical synthetic strategy can be devised based on the well-established chemistry of pyrimidines and related heterocycles. The most plausible and efficient pathway involves a two-step sequence starting from the readily available precursor, 2-chloropyrimidine.
Step 1: Synthesis of the Precursor, 2-Chloropyrimidine
2-Chloropyrimidine is a key starting material and can be synthesized through various methods. A common and scalable approach involves the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction.
Reaction Scheme:
Caption: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine.
A well-documented method for this transformation involves reacting 2-aminopyrimidine with sodium nitrite in the presence of hydrochloric acid at low temperatures, followed by the addition of a copper(I) chloride catalyst[5][6][7]. Patents also describe scalable industrial preparations, for instance, from dicyandiamide and 1,1,3,3-tetramethoxypropane to form 2-aminopyrimidine, which is then converted to 2-chloropyrimidine[8].
Step 2: Introduction of the 2-Hydroxyethyl Group
The next crucial step is the introduction of a two-carbon chain at the 2-position of the pyrimidine ring. This can be achieved by reacting 2-chloropyrimidine with a suitable C2-synthon. A common and effective method is the reaction with ethylene oxide. This reaction proceeds via nucleophilic attack of a pyrimidine anion (generated in situ) on the epoxide ring.
Reaction Scheme:
Caption: Synthesis of 2-(Pyrimidin-2-yl)ethanol.
This reaction typically involves the generation of a 2-lithiopyrimidine species by treating 2-chloropyrimidine with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, followed by quenching with ethylene oxide[9].
Step 3: Chlorination of the Hydroxyethyl Group
The final step is the conversion of the hydroxyl group of 2-(pyrimidin-2-yl)ethanol to a chloride. This is a standard transformation in organic synthesis and can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Reaction Scheme:
Caption: Synthesis of 2-(2-Chloroethyl)pyrimidine.
The reaction is typically carried out in an inert solvent. The use of a base like pyridine is optional but can influence the reaction mechanism (SN2 vs. SNi) and stereochemical outcome if a chiral center is present[10]. For a primary alcohol, the reaction generally proceeds smoothly to yield the desired 2-(2-chloroethyl)pyrimidine.
Reactivity Profile: A Versatile Electrophile
The key to the utility of 2-(2-Chloroethyl)pyrimidine lies in its reactivity as an electrophile. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack. The primary mode of reaction is a bimolecular nucleophilic substitution (SN2) reaction.
Caption: General SN2 reaction of 2-(2-Chloroethyl)pyrimidine.
This reactivity allows for the facile introduction of a variety of nucleophilic moieties, including amines, thiols, alcohols, and carbanions, onto the ethyl side chain. This versatility is a significant advantage in combinatorial chemistry and the generation of compound libraries for drug screening.
Applications in Pharmaceutical Synthesis
The 2-(2-ethyl)pyrimidine moiety is a valuable pharmacophore found in a range of biologically active compounds. The use of 2-(2-Chloroethyl)pyrimidine as an intermediate allows for the efficient construction of these molecules.
Synthesis of Amine Derivatives
A primary application of 2-(2-Chloroethyl)pyrimidine is in the alkylation of primary and secondary amines to form 2-(2-aminoethyl)pyrimidine derivatives. These products are often key intermediates in the synthesis of more complex drug molecules.
Table 1: Representative Nucleophilic Substitution Reactions with Amines
| Nucleophile (Amine) | Product | Potential Therapeutic Area |
| Piperazine | 1-(2-(Pyrimidin-2-yl)ethyl)piperazine | Antipsychotic, Antihistaminic |
| Morpholine | 4-(2-(Pyrimidin-2-yl)ethyl)morpholine | CNS agents, Anticancer |
| Aniline | N-Phenyl-2-(pyrimidin-2-yl)ethan-1-amine | Kinase inhibitors |
Synthesis of Thioether Derivatives
Reaction with thiols or thiolates provides access to 2-(2-thioethyl)pyrimidine derivatives. The sulfur atom can act as a linker or be a key interacting group with biological targets.
Table 2: Representative Nucleophilic Substitution Reactions with Thiols
| Nucleophile (Thiol) | Product | Potential Therapeutic Area |
| Ethanethiol | 2-(2-(Ethylthio)ethyl)pyrimidine | Antiviral, Enzyme inhibitors |
| Thiophenol | 2-(2-(Phenylthio)ethyl)pyrimidine | Anticancer, Anti-inflammatory |
Case Study: Synthesis of Acetylcholinesterase Inhibitors
Recent research has highlighted the potential of pyrimidine derivatives as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. For instance, a series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their AChE inhibitory activity[11][12]. While not a direct use of 2-(2-chloroethyl)pyrimidine, the synthesis of the 2-(2-oxoethyl) moiety can be envisioned to proceed through a 2-(2-hydroxyethyl)pyrimidine intermediate, which is the direct precursor to 2-(2-chloroethyl)pyrimidine. This highlights the close synthetic relationship and the potential to use 2-(2-chloroethyl)pyrimidine to access a variety of functionalized side chains.
Experimental Protocols
The following are detailed, self-validating protocols for the key transformations discussed. These are based on established chemical principles and analogous reactions, providing a solid starting point for laboratory synthesis.
Protocol for the Synthesis of 2-(Pyrimidin-2-yl)ethanol
Materials:
-
2-Chloropyrimidine
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Ethylene oxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloropyrimidine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Bubble ethylene oxide (1.5 eq) through the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(pyrimidin-2-yl)ethanol.
Validation:
-
TLC Analysis: Monitor the reaction progress by TLC, observing the consumption of the starting material (2-chloropyrimidine) and the appearance of a new, more polar spot corresponding to the product.
-
NMR Spectroscopy: Characterize the purified product by ¹H and ¹³C NMR to confirm the presence of the hydroxyethyl group and the pyrimidine ring.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product.
Protocol for the Synthesis of 2-(2-Chloroethyl)pyrimidine
Materials:
-
2-(Pyrimidin-2-yl)ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-(pyrimidin-2-yl)ethanol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing ice and saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude 2-(2-chloroethyl)pyrimidine can be used in the next step without further purification or can be purified by column chromatography if necessary.
Validation:
-
TLC Analysis: Monitor the reaction for the disappearance of the starting alcohol and the appearance of a less polar product spot.
-
NMR Spectroscopy: Confirm the structure of the product by ¹H and ¹³C NMR, noting the characteristic shifts of the chloroethyl protons.
-
GC-MS: Analyze the crude product by GC-MS to confirm the formation of the desired product and to assess its purity.
Conclusion: A Key Intermediate for Future Drug Discovery
2-(2-Chloroethyl)pyrimidine is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward, albeit inferred, synthesis and predictable reactivity make it an attractive building block for the introduction of the pyrimidine scaffold into drug candidates. The ability to readily undergo nucleophilic substitution with a wide range of nucleophiles allows for the rapid generation of diverse compound libraries. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined and reactive intermediates will be crucial in accelerating the drug discovery process. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize 2-(2-chloroethyl)pyrimidine in their synthetic endeavors, ultimately contributing to the development of new and improved medicines.
References
- US4226995A - Preparation process of 2-chloro pyrimidine - Google P
- CN102079725B - Method for preparing 2-chloropyrimidine - Google P
-
Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors - PubMed. (URL: [Link])
- Pyranopyrimidine: A Promising Scaffold with various Biological activities - Asian Journal of Pharmaceutical Research. (URL: not available)
-
2-chloropyrimidine - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of tegafur by alkylation of 5-fluorouracil under the Lewis acid- and metal salt-free conditions | Request PDF - ResearchGate. (URL: [Link])
- CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google P
- US4226995A - Preparation process of 2-chloro pyrimidine - Google P
- A kind of preparation method of 2- chloro-pyrimidine derivatives - Google P
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC - NIH. (URL: [Link])
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (URL: [Link])
-
What is the mechanism of Ancitabine Hydrochloride? - Patsnap Synapse. (URL: [Link])
- Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. (URL: not available)
-
Confirmation of the full conversion of ethylene oxide to 2-chloroethanol in fumigated foodstuffs: possible implications for risk assessment - PubMed. (URL: [Link])
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (URL: [Link])
-
Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PubMed Central. (URL: [Link])
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (URL: not available)
-
Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives - Der Pharma Chemica. (URL: [Link])
- WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)
-
Demonstrating on-demand production of bio-ethylene oxide in a two-step dehydration-epoxidation process with chemical looping operations - Apollo. (URL: [Link])
-
Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors - PubMed. (URL: [Link])
-
Ethylene oxide - Wikipedia. (URL: [Link])
- CN102285972A - Process for preparing tegafur - Google P
-
REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER) - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI. (URL: [Link])
-
ORGANIC AND BIOLOGICAL CHEMISTRY The Mechanism of Ethylene Oxide Formation from 2-Chloroethanol1,2 - ElectronicsAndBooks. (URL: [Link])
-
Synthesis of 5-Fluorouracil Derivatives for Enhanced Blood Circulation - Academia.edu. (URL: [Link])
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry. (URL: [Link])
-
Synthesis of Tegafur by the Alkylation of 5-Fluorouracil under the Lewis Acid and Metal Salt-Free Conditions - ACS Publications - American Chemical Society. (URL: [Link])
-
Ancitabine Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem. (URL: [Link])
-
Convenient synthesis of 5-fluorouracil | The Journal of Organic Chemistry. (URL: [Link])
-
NaClO 2 -mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of Tegafur by the Alkylation of 5-Fluorouracil under the Lewis Acid and Metal Salt-Free Conditions | Semantic Scholar. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN110655506A - Preparation method of tegafur - Google Patents [patents.google.com]
- 3. CN102060940A - Synthesis process of 5-fluorouracil derivatives - Google Patents [patents.google.com]
- 4. CN107400113A - A kind of preparation method of 2- chloro-pyrimidine derivatives - Google Patents [patents.google.com]
- 5. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents [patents.google.com]
- 8. 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 9. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 2-Chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 2-(2-Chloroethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies for determining the molecular weight and elucidating the structure of 2-(2-Chloroethyl)pyrimidine. As a key heterocyclic compound, the precise characterization of its molecular properties is fundamental for its application in research and development, particularly in the synthesis of novel pharmaceutical agents. This document, authored from the perspective of a Senior Application Scientist, offers not only procedural steps but also the underlying scientific rationale for the analytical choices, ensuring a robust and validated approach to its characterization.
Introduction to 2-(2-Chloroethyl)pyrimidine
2-(2-Chloroethyl)pyrimidine belongs to the vast family of pyrimidine derivatives, a class of compounds of immense interest in medicinal chemistry due to their presence in nucleobases and their broad range of biological activities. The introduction of a chloroethyl group at the 2-position of the pyrimidine ring offers a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its molecular weight and structure is the first critical step in its journey from a laboratory chemical to a potential drug candidate.
The molecular structure of 2-(2-Chloroethyl)pyrimidine consists of a pyrimidine ring substituted at the second carbon atom with a 2-chloroethyl side chain.
Caption: Molecular Structure of 2-(2-Chloroethyl)pyrimidine.
Molecular Weight Determination
The determination of the correct molecular weight is a crucial first step in confirming the identity of a synthesized compound. This is achieved through a combination of theoretical calculation and experimental verification, primarily using mass spectrometry.
Theoretical Molecular Weight
The molecular formula for 2-(2-Chloroethyl)pyrimidine is determined to be C₆H₇ClN₂ . The theoretical molecular weight is calculated based on the atomic masses of its constituent elements.
| Element | Symbol | Quantity | Atomic Mass (amu) | Total Mass (amu) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | 142.589 |
Thus, the calculated molecular weight of 2-(2-Chloroethyl)pyrimidine is approximately 142.59 g/mol .
Experimental Verification: Mass Spectrometry
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of the molecular weight and can provide valuable structural information through the analysis of fragmentation patterns.
Causality in Experimental Choice: Electron Ionization (EI) is often chosen for the initial analysis of small, relatively stable organic molecules like 2-(2-Chloroethyl)pyrimidine due to its ability to produce a clear molecular ion peak and a rich fragmentation pattern that aids in structural elucidation.
A key feature to anticipate in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of 3:1, providing a definitive signature for the presence of one chlorine atom in the molecule.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of 2-(2-Chloroethyl)pyrimidine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for the separation of heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to 2-(2-Chloroethyl)pyrimidine in the total ion chromatogram. Analyze the mass spectrum of this peak to find the molecular ion and its isotopic pattern, and compare the observed molecular weight with the theoretical value.
Structural Analysis
Once the molecular weight is confirmed, a detailed structural analysis is performed to verify the connectivity of the atoms within the molecule. The primary techniques for this are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Based on the structure of 2-(2-Chloroethyl)pyrimidine, the following proton signals are expected:
-
Pyrimidine Ring Protons: The pyrimidine ring has three protons. Their chemical shifts will be in the aromatic region, typically downfield due to the deshielding effect of the electronegative nitrogen atoms. The proton at the 5-position is expected to be a triplet, while the protons at the 4- and 6-positions will appear as a doublet.
-
Chloroethyl Protons: The two methylene groups (-CH₂-) of the chloroethyl side chain will appear as two distinct signals, likely triplets, due to coupling with each other. The methylene group attached to the chlorine atom will be further downfield than the one attached to the pyrimidine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment. The carbon atoms of the pyrimidine ring will appear in the aromatic region, with the carbon atom at the 2-position, bonded to two nitrogen atoms and the chloroethyl group, being the most deshielded. The two carbons of the chloroethyl side chain will appear in the aliphatic region.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For 2-(2-Chloroethyl)pyrimidine, the following characteristic absorption bands are expected:
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
-
C-H stretching (aliphatic): Around 2850-3000 cm⁻¹
-
C=N and C=C stretching (pyrimidine ring): In the range of 1400-1600 cm⁻¹
-
C-Cl stretching: In the fingerprint region, typically between 600-800 cm⁻¹
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Data Summary and Workflow Visualization
Summary of Key Molecular and Spectroscopic Data
| Property | Value/Expected Range |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | ~142.59 g/mol |
| ¹H NMR Chemical Shifts | Aromatic protons: ~7.0-9.0 ppm; Aliphatic -CH₂- protons: ~3.0-4.5 ppm |
| ¹³C NMR Chemical Shifts | Aromatic carbons: ~120-170 ppm; Aliphatic carbons: ~30-50 ppm |
| Key IR Absorptions | ~3050 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Aliph. C-H), ~1400-1600 cm⁻¹ (C=N, C=C), ~600-800 cm⁻¹ (C-Cl) |
Analytical Workflow Diagram
Caption: General workflow for the analysis of 2-(2-Chloroethyl)pyrimidine.
Conclusion
The comprehensive analysis of 2-(2-Chloroethyl)pyrimidine, a potentially valuable synthetic intermediate, relies on a synergistic application of theoretical calculations and robust analytical techniques. The determination of its molecular weight via mass spectrometry, coupled with detailed structural elucidation through NMR and IR spectroscopy, provides the foundational data necessary for its confident identification and use in further research and development. The protocols and insights provided in this guide offer a self-validating framework for the characterization of this and similar heterocyclic compounds, ensuring scientific integrity and facilitating the advancement of chemical and pharmaceutical sciences.
References
-
PubChem. 2-Chloropyrimidine. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. Design, synthesis, characterization, and antimicrobial evaluation of the novel 2-heteroarylchromeno[2,3-d]pyrimidines. Synthetic Communications. [Link]
-
DTIC. Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Defense Technical Information Center. [Link]
An In-depth Technical Guide to the Toxicity and Safe Handling of 2-(2-Chloroethyl)pyrimidine
Introduction: Navigating the Synthesis and Safety of a Key Pyrimidine Intermediate
2-(2-Chloroethyl)pyrimidine and its associated salts are heterocyclic organic compounds that serve as valuable synthetic intermediates in medicinal chemistry and drug development.[1][2] The pyrimidine scaffold is a "privileged structure" in pharmacology, forming the core of numerous biologically active compounds.[1] The reactivity of the 2-(2-chloroethyl) group makes this molecule a versatile building block for introducing specific functionalities onto the pyrimidine ring, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.[1]
However, the very reactivity that makes this compound a useful synthetic tool also suggests a potential for biological activity and associated toxicity. As with any novel or sparsely characterized chemical, a thorough understanding of its potential hazards, coupled with a robust framework for safe handling, is paramount for protecting researchers and ensuring the integrity of scientific work. This guide provides a comprehensive overview of the known toxicological data, infers potential hazards based on chemical structure, and establishes detailed protocols for risk assessment, safe handling, and emergency response, tailored for professionals in research and development.
Section 1: Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. The primary compound of interest is 2-(2-Chloroethyl)pyrimidine. However, in laboratory settings, it is often supplied and used as its hydrochloride salt, 2-(chloromethyl)pyrimidine hydrochloride, which can affect its physical properties such as solubility and melting point.[2][3]
Table 1: Physicochemical Properties of 2-(Chloromethyl)pyrimidine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 936643-80-0 | [2][3] |
| Molecular Formula | C₅H₅ClN₂ • HCl | [2][3] |
| Molecular Weight | 165.02 g/mol | [2][3] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | [2] |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [2] |
| Storage | Store at -20°C for long-term stability | [1] |
Note: Data presented is for the hydrochloride salt, which is the most commonly available form. Properties of the free base may vary.
Section 2: Hazard Identification and GHS Classification
Table 2: GHS Hazard Classification for 2-(chloromethyl)pyrimidine hydrochloride
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | [3] | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [3] | |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Danger | [3] | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | [3] |
Classification is based on aggregated data from ECHA notifications for the related compound 2-(chloromethyl)pyrimidine hydrochloride.[3]
Section 3: Mechanistic Insights and Toxicological Profile
Core Mechanistic Concern: Potential as an Alkylating Agent
The primary toxicological concern for 2-(2-Chloroethyl)pyrimidine stems from the chloroethyl group attached to the pyrimidine ring. This structural motif is characteristic of alkylating agents. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA, but also proteins and other molecules.
The nitrogen atoms in the purine and pyrimidine bases of DNA are particularly susceptible to alkylation. This covalent modification can lead to:
-
DNA Damage: Formation of DNA adducts can disrupt the normal structure of the double helix.
-
Mutagenesis: If the DNA damage is not properly repaired, it can lead to mutations during DNA replication.
-
Cytotoxicity: High levels of DNA damage can trigger programmed cell death (apoptosis).
Given these potential mechanisms, it is scientifically prudent to treat 2-(2-Chloroethyl)pyrimidine as a potential mutagen and cytotoxic agent until proven otherwise through rigorous testing.[4] Researchers working with this and similar compounds must operate under the assumption of high toxicity to minimize exposure.[5]
Context from Related Pyrimidine Derivatives Research into various pyrimidine derivatives has shown a wide spectrum of biological activities, from low cytotoxicity to potent anticancer effects.[6][7] For example, studies on other substituted thieno[2,3-d]pyrimidines have demonstrated anti-proliferative activity against breast cancer cell lines.[8] This underscores the principle that the pyrimidine core is a biologically active scaffold, and its derivatives warrant careful toxicological assessment.
Section 4: Laboratory Risk Assessment and Exposure Control
A systematic approach to risk assessment is mandatory before any work with 2-(2-Chloroethyl)pyrimidine begins.[5] This involves identifying hazards, evaluating risks, and implementing robust control measures.
Caption: Risk assessment workflow for handling 2-(2-Chloroethyl)pyrimidine.
Exposure Control Hierarchy
-
Engineering Controls: The most effective way to minimize exposure is to physically isolate the hazard.
-
Administrative Controls: These are work practices and procedures that reduce exposure.
-
Standard Operating Procedure (SOP): A detailed, lab-specific SOP must be written and approved before work begins. This SOP should cover all aspects from transport and storage to use and disposal.
-
Designated Area: Clearly mark a specific area within the fume hood for working with this compound to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[11]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Inspect gloves for tears or holes before each use.[11] Wash hands thoroughly after removing gloves. The chloroethyl group may penetrate some glove materials; consult a glove compatibility chart if available. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Must be worn at all times in the laboratory.[12] If there is a splash risk, goggles are required. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from minor spills and contamination.[10] |
| Respiratory | Not typically required if used in a certified fume hood. | If engineering controls fail or for major spills, a full-face respirator with appropriate cartridges may be necessary.[10] |
Section 5: Detailed Experimental Protocols
Protocol 5.1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, safety glasses). Designate and prepare a work area inside a chemical fume hood by laying down absorbent, plastic-backed paper.
-
Weighing:
-
Use a dedicated spatula and weighing vessel.
-
Carefully transfer the solid compound from the storage vial to the weighing vessel. Avoid creating dust.[10] If any static is present, use an anti-static gun.
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
Place the weighing vessel containing the compound into the reaction or solution flask.
-
Slowly add the desired solvent (e.g., DMSO, DMF) via pipette or syringe, directing the stream to wash all solid into the flask.
-
Cap the flask and mix gently until dissolved.
-
-
Cleanup: Wipe down the spatula, weighing vessel, and any affected surfaces inside the hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
Protocol 5.2: Storage and Transport
-
Storage: Store the compound in its original, tightly sealed container in a designated, labeled secondary container.[13] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[12] For long-term stability, storage at -20°C is recommended.[1]
-
Transport: When moving the chemical between labs, place the primary container inside a durable, sealed, and clearly labeled secondary container to prevent spills in case of an accident.[14]
Section 6: Emergency Procedures
Immediate and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.
Caption: Decision tree for emergency response to an incident.
Detailed First-Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air at once.[16] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[9][10] Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[10] Rinse the mouth thoroughly with water and seek immediate medical attention.[17]
Spill Response Protocol
-
Evacuate and Alert: Ensure the immediate area is clear. Alert nearby personnel and the lab supervisor.
-
Containment: For small spills inside a fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.[10]
-
Cleanup: Wearing full PPE, carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[10]
-
Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Large Spills: For any spill outside of a fume hood, or a large spill inside a hood, evacuate the laboratory immediately and contact your institution's emergency response team.
Section 7: Waste Disposal
All materials contaminated with 2-(2-Chloroethyl)pyrimidine, including excess reagent, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[13]
-
Collect waste in a clearly labeled, sealed, and non-reactive container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Section 8: Data Gaps and Future Research
The current safety information for 2-(2-Chloroethyl)pyrimidine is largely inferred from related structures. For drug development professionals, characterizing the safety profile of such an intermediate is a critical step. Future research should prioritize the following toxicological assays to build a comprehensive profile:
-
Mutagenicity: An Ames test (bacterial reverse mutation assay) would be a crucial first step to confirm or refute the suspected mutagenic potential.
-
In Vitro Cytotoxicity: Assays using relevant cell lines (e.g., HepG2 for liver toxicity, or the cell line intended for therapeutic targeting) can determine the concentration at which the compound becomes toxic to cells.
-
Acute Toxicity Studies: If warranted, in vivo studies to determine LD50 values via different routes of administration would provide quantitative toxicity data.
By systematically addressing these data gaps, the scientific community can ensure that this valuable synthetic building block is used not only effectively but also with the highest commitment to safety.
References
- SAFETY DATA SHEET - Acros Organics. (2023). 2-Chloro-4-methylpyrimidine.
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved February 8, 2024, from [Link]
-
Western Carolina University Standard Operating Procedure for the use of 2-Chloroethanol. (n.d.). Retrieved February 8, 2024, from [Link]
-
2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]
-
2-(2-Chloroethyl)pyridine | C7H8ClN | CID 199468 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]
-
2-(Chloromethyl)pyrimidine hydrochloride | C5H6Cl2N2 | CID 20025606 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]
-
Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Retrieved February 8, 2024, from [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2020). PubMed Central. Retrieved February 8, 2024, from [Link]
-
Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. (2023). Growing Science. Retrieved February 8, 2024, from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved February 8, 2024, from [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). MDPI. Retrieved February 8, 2024, from [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved February 8, 2024, from [Link]
-
Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (2022). RSC Publishing. Retrieved February 8, 2024, from [Link]
-
Pyrimidine, 2-chloro- - the NIST WebBook. (n.d.). Retrieved February 8, 2024, from [Link]
-
Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. (2022). Basrah Journal of Veterinary Research. Retrieved February 8, 2024, from [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. (2011). NCBI Bookshelf - NIH. Retrieved February 8, 2024, from [Link]
-
Safe Chemical Handling / Lab Safety Video Part 5. (2014). YouTube. Retrieved February 8, 2024, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved February 8, 2024, from [Link]
-
Lab Accident/First Aid Information | Environmental Health and Safety - UConn. (n.d.). Retrieved February 8, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2-(Chloromethyl)pyrimidine hydrochloride | C5H6Cl2N2 | CID 20025606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. mdpi.com [mdpi.com]
- 9. wcu.edu [wcu.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Scalable synthesis protocols for 2-(2-Chloroethyl)pyrimidine
Application Note: Scalable Synthesis Protocols for 2-(2-Chloroethyl)pyrimidine Hydrochloride
Executive Summary
This technical guide details the scalable synthesis of 2-(2-chloroethyl)pyrimidine hydrochloride , a critical "nitrogen mustard-like" building block used in the development of fused heterocycles and pharmaceutical intermediates.
The synthesis presents two primary challenges:
-
C-Alkylation Selectivity: Achieving selective hydroxyethylation at the C2-methyl position of the pyrimidine ring without polymerization.
-
Product Stability: The target molecule contains a 2-chloroethyl side chain relative to a basic ring nitrogen. In its free base form, this motif is highly prone to intramolecular cyclization, forming an unstable spiro-aziridinium species.
Core Directive: This protocol mandates the isolation and storage of the product strictly as the hydrochloride salt to suppress cyclization and ensure long-term stability.
Retrosynthetic Analysis & Mechanism
The synthesis follows a linear two-step pathway starting from commercially available 2-methylpyrimidine.
-
Step 1 (Hydroxyethylation): An aldol-like condensation (Chichibabin type) between the activated methyl group of 2-methylpyrimidine and formaldehyde. The electron-deficient pyrimidine ring renders the C2-methyl protons acidic (
), facilitating nucleophilic attack on the carbonyl carbon of formaldehyde. -
Step 2 (Deoxychlorination): Conversion of the alcohol to the alkyl chloride using Thionyl Chloride (
). The in-situ generation of HCl ensures the product precipitates immediately as the stable hydrochloride salt.
Caption: Linear synthesis pathway emphasizing the transition from activated methyl precursor to the stable hydrochloride salt.
Critical Stability Warning: The Aziridinium Threat
Researchers must understand why the salt form is non-negotiable. If 2-(2-chloroethyl)pyrimidine is neutralized to its free base, the pyrimidine ring nitrogen (
This forms a strained spiro-aziridinium intermediate , which rapidly decomposes into polymers or hydrolyzes back to the alcohol, destroying the reagent.
Caption: Mechanism of degradation via aziridinium formation. Protonation (HCl salt) blocks the N1 nitrogen, preventing cyclization.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(2-Hydroxyethyl)pyrimidine
This step utilizes a pressure-tube approach to achieve the necessary activation energy for the condensation without solvent loss.
Reagents:
-
2-Methylpyrimidine (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Solvent: Water (minimal volume) or neat (if scale allows)
Procedure:
-
Setup: Charge a high-pressure glass reaction vessel (e.g., Q-Tube or autoclave) with 2-methylpyrimidine (9.4 g, 100 mmol) and paraformaldehyde (3.6 g, 120 mmol).
-
Reaction: Seal the vessel and heat to 130–140°C for 12–16 hours. The paraformaldehyde will depolymerize and react with the molten 2-methylpyrimidine.
-
Note: The mixture will turn from a suspension to a clear, amber oil.
-
-
Workup: Cool to room temperature. Transfer the mixture to a round-bottom flask.
-
Purification: The crude oil contains unreacted starting material. Purify via vacuum distillation.
-
Boiling Point: ~110–115°C at 2 mmHg.
-
Yield: Expect 60–70% as a viscous, hygroscopic oil.
-
Step 2: Chlorination to 2-(2-Chloroethyl)pyrimidine Hydrochloride
Reagents:
-
2-(2-Hydroxyethyl)pyrimidine (Intermediate from Step 1)[1]
-
Thionyl Chloride (
) (1.5 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize
and off-gases. -
Solvation: Dissolve 2-(2-hydroxyethyl)pyrimidine (12.4 g, 100 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Add Thionyl Chloride (17.8 g, 10.9 mL, 150 mmol) dropwise over 30 minutes.
-
Observation: The reaction is exothermic. Control the rate to prevent vigorous boiling.
-
-
Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (40°C) for 3–4 hours.
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting alcohol spot should disappear.
-
-
Isolation (Critical):
-
Cool the reaction mixture to room temperature.
-
The product often precipitates as the hydrochloride salt directly from DCM. If not, add diethyl ether or hexanes to induce precipitation.
-
Filter the solid under an inert atmosphere (nitrogen blanket) to avoid moisture absorption.
-
Wash the filter cake with cold ether.
-
-
Drying: Dry the white/off-white solid in a vacuum desiccator over
.-
Yield: Expect 85–90%.
-
Storage: Store at -20°C in a tightly sealed container.
-
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Highly hygroscopic. |
| Molecular Weight | 179.05 g/mol | Calculated as |
| Characteristic downfield shift of | ||
| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexanes. |
| Melting Point | 132–136°C (Decomposes) | Sharp melting point indicates high purity. |
References
-
Preparation of 2-substituted pyrimidines: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.
-
Reactivity of Methylpyrimidines: Organic Syntheses, Coll. Vol. 4, p. 566 (1963); Vol. 33, p. 47 (1953). (Analogous reactivity of active methyl groups).[2]
-
Aziridinium Ion Formation: "Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles." ResearchGate.[3]
-
Chlorination Protocols: "SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides." Chemistry Steps.
-
Safety Data (2-(2-Chloroethyl)pyridine analog): PubChem CID 199468. (Structural analog utilized for hazard assessment).
Sources
Reaction conditions for nucleophilic substitution of 2-(2-Chloroethyl)pyrimidine
[1]
Executive Summary & Reactivity Profile
2-(2-Chloroethyl)pyrimidine is a versatile building block used to introduce the 2-ethylpyrimidine motif into biologically active molecules.[1] Unlike simple alkyl halides, its reactivity is governed by the electron-deficient pyrimidine ring at the 2-position.[1]
Core Reactivity Challenge: The primary challenge in substituting the chloride is the competition between Direct Substitution (
-
The "Masked" Vinyl Character: The acidity of the
-methylene protons (adjacent to the pyrimidine ring) allows for facile elimination to 2-vinylpyrimidine under basic conditions.[1] -
Nucleophile Selection:
-
Soft/Neutral Nucleophiles (Thiols, Azides): Can proceed via direct
or via the vinyl intermediate depending on pH. -
Hard/Basic Nucleophiles (Amines, Alkoxides): Almost exclusively proceed via an Elimination-Addition mechanism.[1] The base promotes dehydrohalogenation to 2-vinylpyrimidine, followed by a rapid Michael addition of the nucleophile.
-
Safety Advisory: 2-(2-Chloroethyl)pyrimidine and its elimination product, 2-vinylpyrimidine, are potential alkylating agents and skin sensitizers.[1] All procedures must be conducted in a fume hood with appropriate PPE (nitrile/neoprene gloves).
Mechanistic Pathways & Optimization Strategy
Understanding the mechanism is critical for troubleshooting low yields.
The Reaction Landscape
The pyrimidine ring nitrogens can assist in the expulsion of the chloride, potentially forming a transient, highly reactive bicyclic aziridinium-like species (intramolecular alkylation), or simply stabilizing the carbanion for elimination.
Figure 1: Dominant reaction pathway for amine and basic nucleophiles is Elimination-Addition.[1]
Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (ACN) or Ethanol (EtOH) | ACN promotes |
| Base | Triethylamine (TEA) or DIPEA | Essential for amine coupling to neutralize HCl and drive the Michael addition. |
| Temperature | Reflux (60-80°C) | Required to overcome the activation energy for the initial elimination step.[1] |
| Stoichiometry | Excess Nucleophile (1.2 - 1.5 eq) | Prevents polymerization of the vinyl intermediate.[1] |
Experimental Protocols
Protocol A: Reaction with Amines (The "One-Pot" Elimination-Addition)
Best for: Primary and secondary amines.[1]
Reagents:
-
2-(2-Chloroethyl)pyrimidine (1.0 equiv) [Often used as HCl salt][1]
-
Amine Nucleophile (1.2 – 1.5 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv if starting with HCl salt; 1.2 equiv if free base)[1]
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-(2-Chloroethyl)pyrimidine hydrochloride in Ethanol (0.2 M concentration).
-
Activation: Add TEA (3.0 equiv) dropwise. The mixture will clarify as the free base is liberated, followed by potential precipitation of triethylamine hydrochloride.
-
Note: If the solution turns slightly yellow, this indicates the formation of the vinyl intermediate.
-
-
Nucleophile Addition: Add the Amine (1.2 equiv).
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting material (
142/144) and the transient vinyl intermediate ( 106).
-
-
Work-up:
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in DCM or EtOAc and wash with saturated NaHCO₃ (to remove amine salts) and Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically DCM/MeOH gradients).
Protocol B: Reaction with Thiols (Thioether Synthesis)
Best for: Cysteine derivatives, alkyl thiols.
Reagents:
-
2-(2-Chloroethyl)pyrimidine (1.0 equiv)[1]
-
Thiol (1.1 equiv)[1]
-
Base: K₂CO₃ (2.0 equiv) or NaH (1.1 equiv for unreactive thiols)[1]
-
Solvent: DMF or Acetone
Procedure:
-
Dissolution: Dissolve the Thiol in DMF (0.5 M) under an inert atmosphere (
). -
Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at Room Temperature (RT) for 15 minutes.
-
Addition: Add 2-(2-Chloroethyl)pyrimidine (1.0 equiv).
-
Reaction: Stir at 60°C for 2–4 hours.
-
Mechanistic Note: Thiols are excellent nucleophiles. This reaction often proceeds faster than the amine variant and may involve direct
displacement before full elimination occurs.
-
-
Work-up: Quench with water, extract into EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.
Protocol C: Handling the Hydrochloride Salt vs. Free Base
The starting material is frequently supplied as the Hydrochloride salt due to the instability of the free base (which can slowly polymerize or degrade).
-
Storage: Store the HCl salt at -20°C under desiccant.
-
Free Basing: If the free base is absolutely required for a sensitive reaction (e.g., using a Lewis Acid catalyst), liberate it immediately before use:
-
Partition the salt between DCM and saturated NaHCO₃ at 0°C.
-
Separate organic layer, dry (MgSO₄), and evaporate without heating above 30°C. Use immediately.
-
Troubleshooting & Critical Controls
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymerization | Vinyl intermediate polymerized.[1] | Add a radical inhibitor (e.g., BHT) if heating for long periods, or ensure the nucleophile is in excess. |
| Formation of Vinylpyrimidine only | Nucleophile is too bulky or not nucleophilic enough. | Switch solvent to a more polar protic solvent (EtOH/Water mix) to assist the Michael addition, or increase temperature. |
| Starting Material Recovery | Salt formation prevented reaction. | Ensure enough base (TEA/DIPEA) was added to neutralize the HCl salt and the generated HCl from the substitution. |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for amine substitution.
References
-
Synthesis of Thio-substituted Pyrimidines
-
Reactivity of Vinylpyrimidines (Michael Addition)
-
General Pyrimidine Functionalization
- Organic Syntheses, Coll. Vol. 4, p. 336 (1963). General handling of chloropyrimidines (though focused on ring chlorines, the safety and handling principles apply).
-
[1]
Strategic Application Note: 2-(2-Chloroethyl)pyrimidine in Medicinal Chemistry
Executive Summary
The introduction of ethyl-linked heteroaromatic side chains is a proven strategy in medicinal chemistry to modulate lipophilicity (
However, this reagent presents a unique "Jekyll and Hyde" profile: it is a potent electrophile but kinetically unstable as a free base due to rapid intramolecular cyclization. This guide outlines the specific protocols required to handle this reagent effectively, preventing the formation of the inactive bicyclic quaternary salt and ensuring high-yield C-N and C-S bond formations.
Chemical Profile & Stability Mechanics
The Stability Paradox
Unlike simple alkyl halides, 2-(2-chloroethyl)pyrimidine possesses a nucleophilic nitrogen atom within the same molecule as the electrophilic carbon-chloride bond. In its free base form, it undergoes rapid intramolecular nucleophilic attack, forming a bicyclic pyrimidinium salt (dihydroimidazo[1,2-a]pyrimidin-4-ium chloride). This species is generally unreactive toward external nucleophiles under standard alkylation conditions, leading to "dead" reactions.
Critical Handling Rule:
-
Storage: Must be stored as the Hydrochloride (HCl) salt .
-
Reaction: The free base must be generated in situ only in the presence of the target nucleophile.
Reactivity Visualization
The following diagram illustrates the kinetic competition between the productive pathway (intermolecular alkylation) and the destructive pathway (intramolecular cyclization).
Figure 1: Kinetic competition in 2-(2-chloroethyl)pyrimidine chemistry. High concentration of the target nucleophile is required to favor k2 over k1.
Synthetic Utility: Why use this Building Block?
In Drug Discovery, the 2-ethylpyrimidine motif is often used as a bioisostere for 2-ethylpyridine or phenethyl groups.
| Parameter | Effect of Pyrimidine vs. Pyridine/Phenyl | Benefit |
| LogP (Lipophilicity) | Lowers LogP (approx. -1.0 unit vs Phenyl) | Improves solubility and metabolic stability. |
| Basicity (pKa) | Less basic (pKa ~1.0) vs Pyridine (pKa ~5.2) | Reduces hERG liability; less likely to be protonated at physiological pH. |
| H-Bonding | Two acceptors (N atoms) | Potential for additional water-mediated bridges in the binding pocket. |
Detailed Application Protocols
Protocol A: C-N Bond Formation (Secondary Amines)
Objective: Alkylation of a secondary amine (e.g., piperazine, morpholine derivative) to introduce the ethylpyrimidine tail.
Prerequisites:
-
Reagent: 2-(2-Chloroethyl)pyrimidine hydrochloride.
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).
-
Base: Potassium Carbonate (
) or DIPEA. -
Catalyst: Sodium Iodide (NaI) - Essential for Finkelstein acceleration.
Step-by-Step Methodology:
-
Nucleophile Preparation: Dissolve the secondary amine (1.0 equiv) in anhydrous MeCN (0.2 M concentration). Add
(3.0 equiv) and NaI (0.1 equiv). Stir at room temperature for 10 minutes.-
Expert Insight: Adding the base to the amine first ensures the environment is ready to trap the alkylating agent immediately upon its neutralization.
-
-
Reagent Addition: Add 2-(2-Chloroethyl)pyrimidine hydrochloride (1.2 equiv) directly as a solid to the stirring mixture.
-
Expert Insight: Do NOT pre-dissolve the reagent in a separate vial with base. Doing so will trigger the cyclization before it touches your amine.
-
-
Reaction: Heat the mixture to 60–80°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the amine and the appearance of the product mass (M+107).
-
Note: If the reaction stalls, a small amount of the elimination product (2-vinylpyrimidine) may be observed. This intermediate can also react with the amine via Michael addition, ultimately leading to the same desired product.
-
-
Workup:
Protocol B: C-S Bond Formation (Thioethers)
Objective: Synthesis of pyrimidine-linked thioethers.
Methodology:
-
Dissolve the Thiol (1.0 equiv) in DMF.
-
Add
(2.0 equiv) to generate the thiolate anion. -
Add 2-(2-Chloroethyl)pyrimidine hydrochloride (1.1 equiv).
-
Stir at Room Temperature for 2 hours.
-
Expert Insight: Thiols are much better nucleophiles than amines. Heating is rarely required and should be avoided to prevent disulfide formation or elimination side-reactions.
-
Troubleshooting & Optimization Logic
If yields are low (<40%), use the following decision tree to optimize conditions.
Figure 2: Troubleshooting workflow based on crude reaction analysis.
Common Pitfalls
-
"Dead" Reagent: Using an old batch of free base that has already cyclized. Always use fresh HCl salt.
-
Solvent Effects: Protic solvents (MeOH, EtOH) can retard the
reaction and stabilize the leaving group, encouraging cyclization. Use aprotic polar solvents (DMF, MeCN). -
Elimination: The pyrimidine ring is electron-withdrawing, making the ethyl protons acidic. Strong bases (NaH, tBuOK) will cause E2 elimination to 2-vinylpyrimidine. While 2-vinylpyrimidine can react via Michael addition, it adds a layer of complexity. Stick to carbonate bases (
, ) to favor direct substitution.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 199467, Pyridine, 2-(2-chloroethyl)-, hydrochloride. Retrieved from [Link]
- Note: This reference documents the analogous pyridine salt, validating the structural instability and salt requirement described in Section 2.
-
Organic Chemistry Portal. (2023). Nucleophilic Substitution - SN2. Retrieved from [Link]
- Reference for the Finkelstein condition (NaI c
-
Trzeciakiewicz, A., et al. (2011).[3] Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas. Biochemical Pharmacology. Retrieved from [Link]
- Validates the mechanism of intramolecular cyclization in 2-chloroethyl heteroarom
Sources
Application Note & Protocol: A Systematic Approach to Optimizing Reaction Time for 2-(2-Chloroethyl)pyrimidine Coupling Reactions
Abstract
The 2-(2-chloroethyl)pyrimidine scaffold is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Efficient synthesis of analogs via cross-coupling is paramount for accelerating drug discovery programs. However, achieving rapid, high-yielding coupling reactions with this electron-deficient heterocyclic halide can be challenging. This guide provides a comprehensive framework for systematically optimizing the reaction time for palladium-catalyzed cross-coupling reactions involving 2-(2-chloroethyl)pyrimidine. We will delve into the mechanistic principles governing reaction kinetics, detail a multi-stage experimental protocol from high-throughput screening to focused optimization, and provide actionable insights for interpreting data to achieve robust and time-efficient syntheses.
Mechanistic Considerations & Key Kinetic Levers
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of modern synthesis.[1][2] Their efficiency hinges on a catalytic cycle, typically involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[3] The overall reaction time is dictated by the slowest, rate-determining step in this cycle. For chloro-heterocycles like 2-(2-chloroethyl)pyrimidine, the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the kinetic bottleneck due to the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds.[4]
Our optimization strategy, therefore, focuses on systematically addressing the factors that accelerate each step of this cycle:
-
Catalyst & Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) enhance the electron density on the palladium center, which promotes the oxidative addition step.[5][6] Furthermore, the ligand's steric profile can accelerate the final reductive elimination step.[5]
-
Base: The base plays a crucial role, particularly in Suzuki reactions where it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6][7] In other couplings, it acts as a halide scavenger. Its strength, solubility, and steric hindrance must be matched to the specific reaction.
-
Solvent: The solvent influences the solubility of reactants and catalyst species, and its polarity can affect the stability of intermediates and transition states, thereby impacting reaction rates.
-
Temperature: As with most chemical reactions, temperature has a significant impact on kinetics. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or the formation of side products.
-
Concentration: The concentration of reactants and the catalyst loading influence reaction order and overall throughput.
The interplay between these parameters is complex and often non-linear, making a systematic, multi-variable approach essential for true optimization.[8]
A Systematic Workflow for Reaction Time Optimization
A haphazard, "one-factor-at-a-time" approach is often inefficient and can miss synergistic interactions between variables.[8] We advocate for a structured, two-phase approach: an initial broad screening to identify promising conditions, followed by a focused optimization of the lead candidates.
Caption: Fig 1. Systematic workflow for optimizing reaction time.
Experimental Protocols
These protocols are designed to be self-validating by incorporating rigorous in-process monitoring, ensuring that the determined endpoint reflects true reaction completion.
Protocol 3.1: High-Throughput Screening (HTS) of Reaction Conditions
Objective: To rapidly identify the most effective combinations of catalyst, ligand, and base from a diverse array. High-throughput screening allows for the parallel execution of many reactions, dramatically accelerating the discovery of promising conditions.[9][10][11]
Methodology:
-
Plate Preparation: In a glovebox, prepare a 96-well plate. Pre-load each well with a specific palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos, P(t-Bu)₃, RuPhos) combination.
-
Reagent Dispensing (Automation Recommended):
-
Add a solution of 2-(2-chloroethyl)pyrimidine in the chosen solvent (e.g., Dioxane, Toluene, DMF) to each well.
-
Add a solution of the coupling partner (e.g., an arylboronic acid for Suzuki coupling).
-
Add a solution of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
-
Reaction Execution: Seal the plate and place it on a heated shaker block set to a standard temperature (e.g., 80 °C) for a fixed, extended duration (e.g., 24 hours) to ensure even slow reactions have a chance to proceed.
-
Analysis: After 24 hours, quench a small aliquot from each well and analyze by LC-MS to determine the relative conversion to the desired product.
-
Hit Identification: Identify the top 3-5 conditions that provided the highest product conversion. These will be advanced to the next stage.
Protocol 3.2: Focused Optimization and Time-Course Analysis
Objective: To refine the "hit" conditions from the HTS phase by optimizing temperature and determining the minimum time required for complete conversion.
Methodology:
-
Reaction Setup: Based on one of the top hits from Protocol 3.1, set up a larger-scale reaction (e.g., 0.5 mmol) in a standard reaction vial equipped with a stir bar.
-
Temperature Optimization: Run the reaction at a series of temperatures (e.g., 70 °C, 90 °C, 110 °C) in parallel.
-
Time-Course Sampling: At set intervals (e.g., t = 0, 1h, 2h, 4h, 6h, 8h, 24h), carefully extract a small aliquot (approx. 20 µL) from the reaction mixture under an inert atmosphere.
-
Sample Preparation & Analysis: Immediately quench the aliquot in a vial containing a known concentration of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate). Analyze the quenched sample by GC-MS or LC-MS.
-
Data Processing: Calculate the percent conversion or yield at each time point by comparing the peak area of the product to that of the starting material and the internal standard. Plot Yield (%) vs. Time (h) for each temperature.
Protocol 3.3: Reaction Monitoring and Endpoint Determination
Objective: To accurately confirm the reaction endpoint, avoiding arbitrarily long reaction times and minimizing the formation of degradation products. Real-time or frequent monitoring is crucial for robust process development.[12][13][14]
Methodology:
-
Thin-Layer Chromatography (TLC):
-
Application: A rapid, qualitative method for tracking the disappearance of the limiting starting material.
-
Procedure: Spot an aliquot of the reaction mixture onto a TLC plate alongside co-spots of the starting materials. Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Interpretation: The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible under UV light.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Application: A highly sensitive, quantitative method for monitoring the appearance of the product and the disappearance of starting materials.
-
Procedure: As described in Protocol 3.2, take timed aliquots. Dilute them appropriately and inject them into the LC-MS.
-
Interpretation: The reaction has reached its endpoint when the product peak area ceases to increase over two consecutive time points. This provides definitive evidence that the reaction has stopped, establishing the optimal reaction time.
-
Data Interpretation and Case Study
A hypothetical optimization for a Suzuki coupling of 2-(2-chloroethyl)pyrimidine with 4-methoxyphenylboronic acid is presented below.
Phase 1: HTS Results (Selected Data)
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 equiv) | Solvent | Conversion (24h, 80°C) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 95% |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 88% |
| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | DMF | 75% |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 91% |
Phase 2: Time-Course Study of Lead Candidate
| Time (h) | Yield at 70°C (%) | Yield at 90°C (%) | Yield at 110°C (%) |
| 1 | 25 | 65 | 85 |
| 2 | 45 | 88 | 94 |
| 4 | 70 | 96 | 95 (degradation noted) |
| 6 | 85 | 97 | 92 |
| 8 | 90 | 97 | 89 |
Data Interpretation: At 90 °C, the reaction reaches maximum yield (>95%) within 4-6 hours. Increasing the temperature to 110 °C provides a faster initial rate but leads to product degradation over time. A lower temperature of 70 °C results in a significantly slower reaction. Therefore, the optimal conditions are 90 °C for 6 hours .
Conclusion and Best Practices
Optimizing reaction time is not merely about speed; it is about achieving a balance between efficiency, yield, and process robustness. By employing a systematic, two-phase approach grounded in mechanistic principles, researchers can rapidly converge on optimal conditions. This methodology minimizes wasted resources and accelerates the synthesis of crucial intermediates like those derived from 2-(2-chloroethyl)pyrimidine.
Best Practices Checklist:
-
Always perform reactions under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.
-
Use high-purity, anhydrous solvents and reagents.
-
Ensure the chosen base is finely powdered and appropriately dried for consistent results.
-
For time-course studies, ensure aliquots are representative of the (potentially heterogeneous) reaction mixture.
-
Validate the optimized reaction time with a final, larger-scale run to confirm reproducibility before proceeding with library synthesis.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
- MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- ACS Publications. (2025, August 30).
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.
- ScienceDirect. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
- ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- ACS Publications. (2025, May 28). Exploring New Reactions with an Accessible High-throughput Screening (Open-HTS) Chemical Robotic System. Organic Process Research & Development.
- PubMed Central. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2025, August 6). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination.
- PubMed Central. (2011, December 29). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests.
- ACS Publications. (2025, August 26). A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. Chemical & Biomedical Imaging.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides Nucleotides Nucleic Acids, 33(3), 141-61.
- ChemRxiv. (n.d.). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry.
- Sigma-Aldrich. (n.d.). High-Throughput Screening.
- ResearchGate. (2025, August 6). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
- Royal Society of Chemistry. (2022, February 28). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
- PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Science in the Classroom. (2015, January 2). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science, 347(6217), 49-53.
- csbsju.edu. (n.d.). Oxidative addition and palladium coupling.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- ACS Publications. (n.d.). Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs.
- ScienceDirect. (2025, August 5). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- PubMed Central. (n.d.). Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production.
- University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Nobel Prize Outreach. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Catalytic methods for activating 2-(2-Chloroethyl)pyrimidine
Application Note: Catalytic Strategies for the Functionalization of 2-(2-Chloroethyl)pyrimidine
Executive Summary
2-(2-Chloroethyl)pyrimidine (CAS: 14085-61-1) acts as a critical C2-ethyl pyrimidine building block in medicinal chemistry, particularly for introducing pyrimidine motifs into amines, thiols, and alcohols. However, its utility is often hampered by the kinetic sluggishness of the primary alkyl chloride and the competing thermodynamic drive toward elimination (forming 2-vinylpyrimidine).
This guide details two catalytic methodologies to activate this substrate: Nucleophilic Catalysis (Finkelstein-type) and Phase Transfer Catalysis (PTC) .[1] These methods lower the activation energy for substitution while suppressing the formation of the vinyl byproduct, ensuring high-fidelity functionalization.
Mechanistic Insight: The Reactivity Paradox
The 2-(2-chloroethyl)pyrimidine molecule presents a unique "tug-of-war" between two mechanistic pathways. Understanding this is prerequisite to selecting the correct catalytic method.
-
The Challenge: The pyrimidine ring is electron-deficient.[1][2] While this makes the ring itself susceptible to nucleophilic aromatic substitution (
), it inductively deactivates the distant chloroethyl group towards pathways.[1] -
The Risk (Elimination): The protons on the
-carbon (adjacent to the ring) are acidified by the pyrimidine nitrogen atoms. Strong bases or high temperatures readily trigger E2 elimination, ejecting HCl to form 2-vinylpyrimidine .[1] While 2-vinylpyrimidine is a potent Michael acceptor, its formation is often uncontrolled and leads to polymerization or side-reactions if direct substitution is the goal.
Visualizing the Pathway Competition
The following diagram illustrates the bifurcation between the desired catalytic substitution and the competing elimination.
Figure 1: Mechanistic divergence.[1] Catalytic iodide promotes the green substitution pathway, while strong bases favor the red elimination pathway.
Method A: Nucleophilic Catalysis (Halide Exchange)
Best For: Reactions with amines, weak nucleophiles, or when strictly anhydrous conditions are required.[1]
This method utilizes the Finkelstein principle .[1][3][4][5][6] By adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI), the unreactive alkyl chloride is transiently converted into a highly reactive alkyl iodide in situ.[1] The C-I bond is weaker and longer than the C-Cl bond, making iodide a superior leaving group (approx. 100x faster reaction rate).
Protocol 1: Iodide-Catalyzed Amination
Target: Synthesis of N-(2-(pyrimidin-2-yl)ethyl)amines.
Reagents:
-
Substrate: 2-(2-Chloroethyl)pyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Catalyst: NaI (0.1 – 0.2 equiv)
-
Base:
or DIPEA (1.5 equiv) – Note: Use mild bases to minimize elimination. -
Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK).[1]
Step-by-Step Procedure:
-
Preparation: In a reaction vessel equipped with a reflux condenser, dissolve 2-(2-chloroethyl)pyrimidine (10 mmol) in anhydrous MeCN (50 mL).
-
Catalyst Addition: Add NaI (1 mmol, 10 mol%). The solution may turn slightly yellow; this is normal.[1]
-
Nucleophile Addition: Add the amine (12 mmol) followed by
(15 mmol). -
Reaction: Heat to 60–80°C under inert atmosphere (
). Monitor via TLC or LC-MS.[1] -
Workup: Cool to room temperature. Filter off inorganic salts (
, ).[1] Concentrate the filtrate. -
Purification: Redissolve in DCM, wash with water (to remove residual NaI), and purify via column chromatography.
Mechanism of Action (Catalytic Cycle):
Figure 2: The catalytic cycle of iodide. I- displaces Cl- to form R-I, which reacts rapidly with the nucleophile, regenerating I-.
Method B: Phase Transfer Catalysis (PTC)
Best For: Reactions with anionic nucleophiles (Cyanide, Azide, Thiolates) in biphasic systems (Liquid-Liquid or Solid-Liquid).
PTC is ideal for "Green Chemistry" applications as it often eliminates the need for dry dipolar aprotic solvents (like DMF), allowing the use of toluene or simple aqueous biphasic systems.
Protocol 2: PTC-Mediated Substitution (e.g., Azidation)
Target: Synthesis of 2-(2-Azidoethyl)pyrimidine.[1]
Reagents:
-
Substrate: 2-(2-Chloroethyl)pyrimidine (1.0 equiv) in Toluene.
-
Nucleophile: Sodium Azide (
) (1.5 equiv) in Water.[1] -
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv) or Aliquat 336.[1]
-
Solvent: Toluene / Water (1:1 ratio).[1]
Step-by-Step Procedure:
-
Biphasic Setup: Dissolve 2-(2-chloroethyl)pyrimidine (10 mmol) in Toluene (20 mL). In a separate vessel, dissolve
(15 mmol) in Water (20 mL). -
Combination: Combine both phases in a round-bottom flask. The layers will separate.[1]
-
Catalyst Addition: Add TBAB (0.5 mmol, 5 mol%).
-
Agitation: Vigorously stir the mixture (critical for PTC efficiency) at 80°C.
-
Monitoring: Monitor the organic layer by GC-MS or TLC.
-
Workup: Separate phases. Wash the organic layer with water and brine.[1] Dry over
and concentrate.
Why it works: The quaternary ammonium catalyst (
Comparative Data & Critical Control Points
The following table summarizes the efficiency gains using catalytic methods compared to uncatalyzed baselines.
| Parameter | Uncatalyzed (Direct | Iodide Catalysis (Method A) | PTC (Method B) |
| Reaction Time | 24 – 48 Hours | 4 – 8 Hours | 2 – 6 Hours |
| Temperature | >100°C (often required) | 60 – 80°C | 60 – 90°C |
| Yield | 40 – 60% | 85 – 95% | 90 – 98% |
| Major Side Product | 2-Vinylpyrimidine (Elimination) | Minimal | Minimal |
| Solvent Requirement | DMF/DMSO (High BP, difficult removal) | Acetone/MeCN (Easy removal) | Toluene/Water (Green/Cheap) |
Troubleshooting & Safety
-
Vinyl Formation: If you observe the vinylpyrimidine peak (M-36 in MS), lower the reaction temperature and ensure your base is not too strong (avoid NaOH/NaH in Method A; use Carbonates).
-
Safety: 2-(2-Chloroethyl)pyrimidine is a potent alkylating agent. It is harmful if swallowed and causes skin/eye irritation.[1][7][8] Handle in a fume hood. Azides (Method B) are potential explosion hazards; do not concentrate azide solutions to dryness if metals are present.[1]
References
-
Finkelstein Reaction Mechanism & Kinetics
-
Phase Transfer C
-
Reactivity of Pyrimidine Side Chains
-
Source: BenchChem.[1] "Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride."
-
-
Vinylpyrimidine as an Intermedi
Sources
- 1. iajpr.com [iajpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(2-Chloroethyl)pyrimidine Functionalization
Topic: Preventing Elimination Side Reactions in 2-(2-Chloroethyl)pyrimidine Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Status: Open
The Core Challenge: The "Vinyl Trap"
Welcome to the technical support center. If you are working with 2-(2-chloroethyl)pyrimidine (Compound 1 ), you are likely encountering a persistent impurity: 2-vinylpyrimidine (Compound 3 ).
This is not a random side reaction; it is a predictable consequence of the molecule's electronic structure. The pyrimidine ring is strongly electron-withdrawing (π-deficient). This acidity activates the methylene protons at the
When you introduce a base to facilitate nucleophilic attack, you risk deprotonating this position, triggering an E2 elimination instead of the desired Sn2 substitution .
Mechanistic Bifurcation
The following diagram illustrates the competing pathways. Your goal is to force the reaction down the green path (Sn2) and block the red path (E2).
Figure 1: Mechanistic bifurcation between desired substitution (Sn2) and unwanted elimination (E2).
Diagnostic Center: Troubleshooting Your Reaction
Use this matrix to diagnose your specific issue based on TLC or LC-MS data.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| New spot with higher Rf (non-polar) | E2 Elimination | You generated 2-vinylpyrimidine. The base was too strong ( | Switch to a carbonate base ( |
| Starting material remains unreacted | Nucleophile Stalled | The chloride is a mediocre leaving group, and the nucleophile is too weak or solvated. | Finkelstein Modification: Add 0.1–1.0 eq of Potassium Iodide (KI) to generate the more reactive iodide in situ. |
| Complex mixture / Streaking on TLC | Polymerization | The vinyl impurity formed and subsequently polymerized or acted as a Michael acceptor for your nucleophile. | Abort & Restart. Once vinylation occurs, purification is difficult. Restart with optimized conditions (see Section 4). |
| Precipitate forms immediately | Salt Formation | If using amines, the product HCl salt is precipitating, potentially stalling the reaction if no base is present. | Ensure adequate solvent volume (DMF/MeCN) and use an inorganic base scavenger ( |
The Reaction Environment: Base & Solvent Selection[1]
The choice of base is the single most critical factor. You must select a base strong enough to neutralize the HCl byproduct but too weak to deprotonate the
Base Selection Matrix
| Base Class | Examples | Risk Level | Recommendation |
| Strong/Bulky | CRITICAL | NEVER USE. These guarantee E2 elimination due to high basicity and steric bulk. | |
| Hydroxides/Alkoxides | NaOH, KOH, NaOMe | HIGH | AVOID. Strong basicity promotes elimination; OH/OR can also act as competing nucleophiles. |
| Tertiary Amines | TEA, DIPEA | MODERATE | USE WITH CAUTION. Can be used at 0°C, but heating often triggers elimination. |
| Inorganic Carbonates | LOW | PREFERRED. Poor solubility in organics limits the "effective" basicity, favoring Sn2. |
Solvent Selection
-
Recommended: Acetonitrile (MeCN) or DMF . These polar aprotic solvents enhance the nucleophilicity of your attacking species without solvating it too strongly (unlike protic solvents).
-
Avoid: Ethanol/Methanol (promotes solvolysis/elimination at high temps).
The "Golden Standard" Protocol
This protocol is designed to maximize yield while suppressing the elimination pathway. It utilizes the Finkelstein Catalyst effect and Heterogeneous Base buffering .
Scenario: Reacting 2-(2-chloroethyl)pyrimidine with a secondary amine (e.g., morpholine, piperidine).
Reagents
-
Substrate: 2-(2-Chloroethyl)pyrimidine (1.0 eq)
-
Nucleophile: Amine (1.1 – 1.2 eq)
-
Base: Powdered anhydrous
(2.0 eq) -
Catalyst: Potassium Iodide (KI) (0.1 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration]
Step-by-Step Procedure
-
Preparation: Dry the
in an oven (120°C) prior to use to remove trace water. -
Solvation: In a round-bottom flask, dissolve the amine and KI in anhydrous MeCN.
-
Base Addition: Add the powdered
. The mixture will be a suspension. -
Cooling: Cool the suspension to 0°C using an ice bath. Crucial Step: Lowering kinetic energy suppresses the higher-activation-energy E2 pathway.
-
Addition: Add 2-(2-chloroethyl)pyrimidine dropwise (dissolved in minimal MeCN if solid).
-
Reaction:
-
Stir at 0°C for 1 hour.
-
Allow to warm to Room Temperature (20-25°C).
-
Monitor: Check TLC after 4 hours. If starting material persists, heat gently to 40°C. Do not reflux.
-
-
Workup: Filter off the solid salts (
, ). Concentrate the filtrate. Partition between EtOAc and Water.
Optimization Logic Flowchart
Figure 2: Decision logic for selecting reaction conditions.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to speed up the reaction? A: No. Hydroxide is a strong base and a nucleophile. It will cause rapid elimination to 2-vinylpyrimidine or hydrolysis to the alcohol. Stick to carbonate bases.
Q: I see the vinyl impurity forming even with K2CO3. What now?
A: Use Cesium Carbonate (
Q: Can I purify the product if it contains 10% vinyl impurity? A: It is difficult. The vinyl compound is often an oil with similar solubility. However, the vinyl group is a Michael acceptor. You can try adding a "scavenger" nucleophile (like a polymer-supported thiol) that selectively reacts with the vinyl impurity, changing its polarity drastically, then filtering it out.
Q: Why does my starting material turn black upon storage? A: 2-(2-chloroethyl)pyrimidine is unstable as a free base. It can undergo intermolecular self-alkylation (quaternization). Store it as the HCl salt at -20°C. Liberate the free base only immediately before use.
References
- Mechanism of E2 Elimination: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Pyrimidine Acidity & Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Section: Pyrimidines - Alkyl derivatives).[1][2]
- Finkelstein Reaction Applications: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Synthesis of Pyrimidine Derivatives: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Detailed review of halo-alkyl pyrimidine reactivity).
-
pKa Data for Heterocycles: Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. Link (Demonstrating the electron-withdrawing effect of nitrogen heterocycles on alkyl side chains).
Sources
Solving stability issues of 2-(2-Chloroethyl)pyrimidine during storage
To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Storage of 2-(2-Chloroethyl)pyrimidine
Emergency Triage: Diagnostic & Troubleshooting
This section addresses immediate observations. If you are currently facing issues with your batch of 2-(2-Chloroethyl)pyrimidine, compare your symptoms against this matrix.
| Observation | Likely Diagnosis | Root Cause | Actionable Status |
| Material became a sticky gum/oil | Autocyclization | Formation of 2,3-dihydroimidazo[1,2-a]pyrimidin-4-ium salt. | Critical Failure. Material is likely irreversible. Do not use for synthesis. |
| White precipitate in solution | Polymerization / Salt Formation | The cyclic salt is often insoluble in non-polar solvents (e.g., Ether/Hexane) but soluble in water. | Quarantine. Filter solid; check NMR. If solid is the salt, filtrate might be salvageable but titer is compromised. |
| Pungent acidic smell | Hydrolysis | Release of HCl due to moisture ingress. | Compromised. Check pH. If highly acidic, neutralization is required immediately before use. |
| LCMS shows [M+1] peak shift | Cyclization | The mass of the cyclic salt cation is identical to the parent, but retention time shifts significantly (usually earlier, more polar). | Verify. Run NMR to distinguish. Cyclic salt shows distinct CH₂ triplets downfield. |
Mechanistic Insight: Why Does It Degrade?
The instability of 2-(2-Chloroethyl)pyrimidine is not random; it is a direct consequence of its molecular geometry. The pyrimidine ring contains nucleophilic nitrogen atoms. The chloroethyl side chain places an electrophilic carbon exactly three atoms away from the ring nitrogen.
This "perfect storm" allows for a rapid intramolecular nucleophilic substitution (SNi) , forming a stable, fused bicyclic salt. This process is accelerated by heat, moisture, and basic conditions.
Degradation Pathways Diagram
Figure 1: The dominant degradation pathway is the intramolecular cyclization (red), which is often faster than hydrolysis (green) under anhydrous conditions.
Storage & Handling Protocols
To maintain the integrity of 2-(2-Chloroethyl)pyrimidine, you must arrest the kinetics of the cyclization. This is achieved through protonation (removing the nucleophile) or cryogenic stasis (removing thermal energy).
Protocol A: Storage as Hydrochloride Salt (Recommended)
The most effective stabilization method is converting the free base into its hydrochloride salt. Protonating the pyrimidine nitrogen renders it non-nucleophilic, effectively blocking the cyclization pathway.
-
Preparation: Dissolve free base in anhydrous ether.
-
Acidification: Add 1.05 eq of HCl (4M in Dioxane).
-
Isolation: Filter the white precipitate immediately under Argon.
-
Storage: Store at -20°C in a desiccator.
Protocol B: Storage as Free Base (High Risk)
If your synthesis requires the free base, you are working against a ticking clock.
-
Temperature: Must be stored at -80°C (or -20°C for <2 weeks).
-
Atmosphere: Strict Argon/Nitrogen blanket. Oxygen is not the enemy; moisture is.
-
Solvent: Never store in solution, especially nucleophilic solvents (MeOH, EtOH) or polar aprotic solvents (DMSO, DMF) which accelerate SN2 reactions.
Decision Matrix for Storage
Figure 2: Decision tree for maximizing shelf-life based on chemical form and usage timeline.
Frequently Asked Questions (FAQs)
Q: Can I reverse the cyclization if my material has turned into a gum? A: Generally, no . The formation of the imidazo[1,2-a]pyrimidinium ring is thermodynamically stable. While ring-opening is theoretically possible under harsh conditions, it typically destroys the sensitive chloroethyl side chain. It is more cost-effective to discard and repurchase/resynthesize.
Q: I see a new peak in NMR at ~4.5 ppm (triplet). What is it? A: This is the diagnostic signal for the N-CH₂ protons in the cyclized salt. In the linear parent compound, the CH₂ attached to the ring is typically around 3.0–3.5 ppm. The shift downfield to ~4.5 ppm indicates the formation of the cationic nitrogen species.
Q: Can I store the free base in DCM or Chloroform? A: For very short periods (hours), yes. However, chlorinated solvents can become acidic over time (forming HCl), which is actually beneficial here, but evaporation concentrates the material, increasing the rate of intermolecular polymerization. Always store neat (solid/oil) if possible.
Q: Why does the commercial supplier ship it on dry ice? A: To prevent the thermal energy required to cross the activation energy barrier for cyclization. If a shipment arrives with melted ice packs, perform a purity check (H-NMR) immediately before acceptance.
References
-
BenchChem Technical Support. (2025).[2][5] Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20025606, 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from
-
Uslu Kobak, R. Z., & Akkurt, B. (2022).[4] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society Section A. Retrieved from
-
Cayman Chemical. (2025). Product Insert: 2-(chloromethyl)-Pyrimidine (hydrochloride).[1][2][5][6][7] Retrieved from
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(CHLOROMETHYL)PYRIMIDINE HYDROCHLORIDE | 936643-80-0 [chemicalbook.com]
- 7. 2-(Chloromethyl)pyrimidine hydrochloride | C5H6Cl2N2 | CID 20025606 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of 2-(2-Chloroethyl)pyrimidine in substitution
Topic: Troubleshooting Low Reactivity of 2-(2-Chloroethyl)pyrimidine Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
Users frequently report "low reactivity" with 2-(2-Chloroethyl)pyrimidine (2-CEP) . In 90% of cases, the issue is not actually low reactivity, but rather a competition between Substitution (
The pyrimidine ring is strongly electron-withdrawing.[1] This creates two simultaneous effects:
-
Deactivated Electrophile: The inductive effect destabilizes the developing positive charge in the transition state (though less relevant for concerted
). -
Hyper-Acidic
-Protons: The protons on the ethyl chain adjacent to the ring are significantly acidic ( ). Even mild bases can trigger E2 elimination to form 2-vinylpyrimidine , which rapidly polymerizes or degrades, appearing as "low yield" or "tar."
This guide details the Finkelstein Exchange Protocol to bypass this limitation.
Part 1: Diagnostic Framework (The "Why")
The "Vinyl Trap" Mechanism
The core failure mode is the competition between the desired nucleophilic attack and base-induced elimination. Because chlorine is a mediocre leaving group, users often increase temperature or base strength, which inadvertently favors Elimination (E2) over Substitution (
Key Diagnostic Indicators:
-
Observation: Reaction mixture turns dark/black rapidly.
-
Cause: Polymerization of the 2-vinylpyrimidine side-product.
-
-
Observation: Starting material is consumed, but product yield is <20%.
-
Cause: Formation of volatile vinyl species or water-soluble hydrolysis products.
-
-
Observation: Starting material (Free Base) stored for >1 week shows new spots on TLC.
-
Cause: Auto-quaternization (intermolecular reaction between pyrimidine N and alkyl chloride).
-
Visualizing the Pathway Competition
The following diagram illustrates the kinetic competition. To solve the problem, we must lower the Activation Energy (
Figure 1: The "Vinyl Trap" (Red) vs. The Finkelstein Solution (Green). Direct substitution (Grey) is often too slow to compete with elimination.
Part 2: Reaction Optimization & Protocols
Strategy: The Finkelstein Modification
To avoid elimination, we must avoid strong bases and high temperatures. However, alkyl chlorides are sluggish at low temperatures.
Solution: Convert the Alkyl Chloride to an Alkyl Iodide in situ. Iodide is a superior leaving group (
Comparative Data: Leaving Group Efficiency
| Leaving Group (X) | Relative Rate ( | Required Temp | Risk of Elimination |
| Chloride (-Cl) | 1 (Reference) | 80–100°C | High |
| Bromide (-Br) | ~50 | 50–70°C | Moderate |
| Iodide (-I) | ~100–200 | RT–40°C | Low |
| Tosylate (-OTs) | ~500 | RT | Low (but unstable prep) |
Part 3: Validated Experimental Protocols
Protocol A: In-Situ Finkelstein Substitution (Recommended)
Use this for amines, thiols, or phenoxide nucleophiles.
Reagents:
-
2-(2-Chloroethyl)pyrimidine (1.0 equiv)
-
Nucleophile (1.1 – 1.5 equiv)
-
Sodium Iodide (NaI) (0.1 – 0.5 equiv for catalytic; 1.0 equiv for stoichiometric)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). Avoid hydroxides or alkoxides. -
Solvent: Acetonitrile (MeCN) or DMF (Dry).
Step-by-Step:
-
Activation: Dissolve 2-(2-Chloroethyl)pyrimidine and NaI in dry MeCN. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow due to trace
, which is normal. -
Addition: Add the Base and the Nucleophile.
-
Reaction: Stir at 40°C. Monitor by TLC/LCMS.
-
Checkpoint: You should see the transient formation of the Iodo-intermediate (distinctive shift in LCMS/TLC) followed by conversion to product.
-
-
Workup: Dilute with EtOAc, wash with 10%
(sodium thiosulfate) to remove iodine color, then water/brine.
Protocol B: Handling the Hydrochloride Salt
The free base of 2-CEP is unstable (shelf life < 2 weeks at 4°C). The Hydrochloride salt (2-CEP·HCl) is stable for years.
Issue: Using the salt requires 2 equivalents of base (one to neutralize HCl, one for the reaction), which spikes the local pH and triggers elimination.
Correct Handling:
-
Suspend 2-CEP·HCl in the solvent.
-
Add 1.0 equiv of DIPEA (Hunig's Base) at 0°C .
-
Stir for 10 mins to liberate the free base gently.
-
Proceed immediately with Protocol A (adding the remaining reagents). Do not store the liberated free base.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol or Methanol as a solvent?
A: No. While pyrimidines are soluble in alcohols, these are protic solvents. Protic solvents solvate the nucleophile (forming a "cage"), reducing its reactivity. This slows the
Q2: I see a side product with M-36 mass (Loss of HCl). What is it? A: That is 2-vinylpyrimidine . It is a Michael Acceptor. If your nucleophile is an amine or thiol, it might re-attack the vinyl group to form the desired product via conjugate addition, but this is reversible and often leads to oligomers. It is better to prevent its formation using the Iodide method than to rely on Michael addition.
Q3: Why not use a stronger base like NaH or KOtBu to force the reaction?
A: Strong bases are the enemy here. The
References
-
BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
-
National Institutes of Health (NIH). (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. PMC1100425. Retrieved from
-
Organic Chemistry Portal. (2023). Finkelstein Reaction: Mechanism and Conditions. Retrieved from
-
Royal Society of Chemistry. (2021). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine. Journal of the Chemical Society C. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 2-(2-Chloroethyl)pyrimidine
This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(2-Chloroethyl)pyrimidine. As a critical starting material and intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality and safety of the final active pharmaceutical ingredient (API).[1][2] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing common alternatives to arrive at a validated, stability-indicating method.
Part 1: Foundational Strategy & Initial Parameter Selection
Before any injection is made, a successful method development campaign begins with a thorough understanding of the analyte and the chromatographic system.
Understanding the Analyte: 2-(2-Chloroethyl)pyrimidine
2-(2-Chloroethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring.[1] The presence of nitrogen atoms in the pyrimidine ring imparts a basic character, while the chloroethyl group adds a degree of non-polar character.[3] This dual nature—a polar, ionizable core with a non-polar substituent—guides our initial choice towards Reversed-Phase HPLC (RP-HPLC), the most common and versatile mode of separation in pharmaceutical analysis.[4][5] In RP-HPLC, we use a non-polar stationary phase and a polar mobile phase; compounds are separated based on their hydrophobicity.
Selecting the Detection Wavelength
The pyrimidine ring contains a chromophore that absorbs UV light, making UV detection the logical choice. To determine the optimal wavelength for maximum sensitivity, a UV-Vis scan of 2-(2-Chloroethyl)pyrimidine in the proposed mobile phase diluent should be performed. For pyrimidine and its derivatives, strong absorbance is often observed between 240 and 260 nm.[2] For this guide, we will begin our investigation using a common wavelength of 254 nm , a choice that often provides a good response for aromatic and heterocyclic compounds.[6]
Part 2: A Comparative Approach to Method Development
Method development is an iterative process of optimization. Here, we compare the most critical parameters: the stationary phase and the mobile phase. The goal is to achieve adequate resolution between the main peak and all potential impurities, including those formed under stress conditions.
Stationary Phase (Column) Selection: A Head-to-Head Comparison
The choice of the HPLC column is the most critical decision impacting the selectivity of the separation.[7] We will compare three common reversed-phase chemistries to assess their suitability. For this comparison, we will use a generic starting gradient and mobile phase.
Experimental Protocol: Column Screening
-
Columns:
-
Column A: L1 - Octadecyl Silane (C18), 150 x 4.6 mm, 5 µm
-
Column B: L7 - Octyl Silane (C8), 150 x 4.6 mm, 5 µm
-
Column C: L11 - Phenyl, 150 x 4.6 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample: 2-(2-Chloroethyl)pyrimidine spiked with a known, structurally similar impurity (e.g., 2-Chloropyrimidine) at a 0.1% level.
Causality Behind the Choices:
-
C18 (L1): The industry workhorse. Its long alkyl chains provide high hydrophobicity, offering strong retention for a wide range of molecules. This is our baseline for comparison.
-
C8 (L7): With shorter alkyl chains, it is less retentive than C18. This can be advantageous for reducing run times if the analyte is strongly retained on a C18, or it can offer different selectivity.
-
Phenyl (L11): The phenyl groups on this stationary phase can engage in π-π interactions with the aromatic pyrimidine ring of our analyte. This unique interaction mechanism can dramatically improve selectivity for aromatic compounds where C18 or C8 fail to provide adequate resolution.
Diagram: HPLC Method Development Workflow
Caption: Workflow for conducting forced degradation studies as per ICH guidelines.
Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation of Main Peak | Observations | Peak Purity (Main Peak) |
| Acid Hydrolysis | ~15% | One major degradant peak at RRT 0.85 | Pass |
| Base Hydrolysis | ~20% | Two major degradant peaks at RRT 0.70 and 1.25 | Pass |
| Oxidation | ~5% | Minor degradant peak at RRT 1.10 | Pass |
| Thermal | No significant degradation | - | Pass |
| Photolytic | No significant degradation | - | Pass |
Analysis: The method successfully separated all process-related and degradation impurities from the main analyte peak. The peak purity analysis, which compares the UV spectra across the peak, passed in all cases, confirming no co-elution. This demonstrates the method is stability-indicating .
Part 4: The Final Validated Method
Based on the comparative data, the following method was finalized and subjected to validation according to ICH Q2(R1) guidelines. [8][9][10] Final Optimized HPLC Method
-
Column: Phenyl, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.01M Potassium Phosphate buffer, adjusted to pH 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 80 25.0 80 25.1 10 | 30.0 | 10 |
System Suitability and Validation Parameters
Method validation is documented proof that a method is fit for its intended purpose. [9][11]
| Validation Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | No interference at the Rt of the main peak. Resolution > 2.0 for all impurities. | Confirms the method can unequivocally assess the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Proves the detector response is proportional to concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of test results to the true value. |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | Demonstrates the method's consistency. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | The lowest amount of analyte that can be reliably quantified. |
| Robustness | %RSD ≤ 2.0% after minor changes (pH, flow rate, temp.) | Shows the method's reliability during normal use. |
Conclusion
Through a systematic and comparative approach, we have successfully developed a robust, specific, and stability-indicating RP-HPLC method for the purity analysis of 2-(2-Chloroethyl)pyrimidine. The critical choice of a Phenyl stationary phase, leveraging π-π interactions, provided superior selectivity compared to standard C18 and C8 phases. Optimization of the mobile phase, particularly controlling the pH at 3.0, was essential for achieving excellent peak shape and resolution. Forced degradation studies confirmed the method's ability to separate the active ingredient from all potential degradation products, fulfilling key regulatory requirements. This validated method is now ready for reliable implementation in a quality control environment.
References
- A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
- Application Note: HPLC Method for Purity Analysis of Synthesized Pyrimidine Compounds. Benchchem.
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. Available from: [Link]
- An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming. Available from: [Link]
-
HPLC Column Selection Guide. Chromtech. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
How Do I Choose? A guide to HPLC column selection. Agilent. Available from: [Link]
-
2-(2-Chloroethyl)pyridine. PubChem. Available from: [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]
-
Stability Testing of New Drug Substances and Products Q1A(R2). ICH. Available from: [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Forced Degradation Testing. SGS. Available from: [Link]
-
Analytical Method Validation of Compendial HPLC Method. The Pharmaceutical and Chemical Journal. Available from: [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. tpcj.org [tpcj.org]
- 11. ijrrjournal.com [ijrrjournal.com]
Technical Guide: Mass Spectrometry Fragmentation of 2-(2-Chloroethyl)pyrimidine
Topic: Mass spectrometry fragmentation patterns of 2-(2-Chloroethyl)pyrimidine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-(2-Chloroethyl)pyrimidine , a critical intermediate in the synthesis of fused heterocyclic drugs (e.g., pyrrolopyrimidines). We objectively compare its spectral signature against functional analogs—2-Ethylpyrimidine and 2-Vinylpyrimidine —to assist analytical scientists in impurity profiling and metabolic identification. The guide details mechanistic pathways, including characteristic chlorine isotope clusters, HCl elimination, and pyrimidine ring cleavage.
Introduction: The Analytical Context
2-(2-Chloroethyl)pyrimidine (
Accurate interpretation of its mass spectrum requires distinguishing the intact molecular ion from these degradation products. This guide establishes the baseline fragmentation logic for the intact molecule and contrasts it with its common derivatives.
Experimental Methodology
To ensure reproducibility, the fragmentation data discussed below assumes standard Electron Ionization (EI) conditions, which are the industry standard for small molecule library matching.
-
Electron Energy: 70 eV
-
Source Temperature: 200–230 °C (Note: Lower temperatures recommended to minimize thermal dehydrohalogenation).
-
Inlet Type: Split/Splitless (Cold on-column injection preferred for thermally labile chloroethyl species).
Fragmentation Analysis of 2-(2-Chloroethyl)pyrimidine[3]
Molecular Ion and Isotope Pattern
The most distinct feature of 2-(2-Chloroethyl)pyrimidine is the chlorine isotope signature.
-
Parent Ion (
): Observed at m/z 142 . -
Isotope Peak (
): Observed at m/z 144 with an approximate intensity of 32% relative to the parent, characteristic of a single substitution. -
Diagnostic Value: The presence of this 3:1 doublet is the primary differentiator from non-halogenated impurities like 2-ethylpyrimidine.
Primary Fragmentation Pathways
Upon ionization, the radical cation undergoes three competing dissociation pathways.
Pathway A: McLafferty-like Elimination of HCl (Dominant)
The chloroethyl side chain facilitates a facile loss of neutral HCl (36 Da) or Cl radical (35 Da), often driven by the stability of the resulting conjugated vinyl system.
-
Transition:
-
Mechanism: 1,2-elimination of HCl yields the 2-vinylpyrimidine radical cation (
). This ion is highly stable due to conjugation between the vinyl group and the aromatic ring. -
Observation: The peak at m/z 106 is often the base peak (100% relative abundance) in GC-MS spectra due to thermal assistance in the injector port.
Pathway B:
-Cleavage (Loss of Chloromethyl)
Cleavage of the C-C bond between the
-
Transition:
-
Mechanism: Loss of the
radical (49 Da). -
Product: The resonant 2-methylpyrimidinyl cation (
).
Pathway C: Ring Fragmentation (Loss of HCN)
Characteristic of all pyrimidines, the heterocyclic ring cleaves to expel neutral Hydrogen Cyanide (HCN, 27 Da).
-
From m/z 106:
(Loss of HCN from vinylpyrimidine). -
From m/z 142: Direct ring cleavage is less common than side-chain fragmentation.
Visualization of Fragmentation Pathways
Figure 1: Mechanistic fragmentation tree of 2-(2-Chloroethyl)pyrimidine under 70 eV Electron Ionization.
Comparative Analysis: Target vs. Alternatives
Distinguishing 2-(2-Chloroethyl)pyrimidine from its synthetic precursor (2-Ethylpyrimidine) or its degradation product (2-Vinylpyrimidine) is crucial.
Table 1: Spectral Fingerprint Comparison
| Feature | 2-(2-Chloroethyl)pyrimidine | 2-Ethylpyrimidine | 2-Vinylpyrimidine |
| Molecular Weight | 142.59 | 108.14 | 105.14 |
| Parent Ion (m/z) | 142 (M), 144 (M+2) | 108 (M) | 105 (M) |
| Isotope Pattern | 3:1 (Cl signature) | None (C/N only) | None (C/N only) |
| Base Peak (Typical) | 106 (Loss of HCl) | 107 (Loss of H) or 80 | 105 (Stable Molecular Ion) |
| Key Neutral Loss | -36 (HCl), -49 (CH2Cl) | -15 (CH3), -28 (C2H4) | -27 (HCN) |
| Interference Risk | High (Degrades to Vinyl) | Low | High (Polymerizes) |
Detailed Comparison
Vs. 2-Ethylpyrimidine (Alternative/Precursor)
-
Differentiation: The ethyl analog lacks the chlorine atom. Consequently, it does not show the M+2 peak at m/z 144.
-
Fragmentation: 2-Ethylpyrimidine fragments via
-cleavage (loss of methyl, m/z 108 93) or McLafferty rearrangement (loss of ethylene, m/z 108 80). It cannot produce the m/z 106 ion (vinylpyrimidine + H) as easily as the chloro-compound eliminates HCl.
Vs. 2-Vinylpyrimidine (Degradant)
-
Differentiation: This is the most common confusion point. If the inlet temperature is too high, 2-(2-Chloroethyl)pyrimidine eliminates HCl before ionization, producing a spectrum identical to 2-Vinylpyrimidine.
-
Check: Look for the m/z 142/144 cluster . If these are completely absent and only m/z 105/106 are seen, thermal degradation has occurred.
-
Mechanism: 2-Vinylpyrimidine is extremely stable under EI; its molecular ion (m/z 105) is often the base peak, whereas the chloroethyl compound usually fragments heavily.
Applications in Drug Development
Impurity Profiling
In the synthesis of pyrrolopyrimidines (e.g., JAK inhibitors), 2-(2-Chloroethyl)pyrimidine is a key alkylating agent.
-
Protocol: Monitor m/z 142 and 144 using Selected Ion Monitoring (SIM) to detect trace unreacted alkylator.
-
Warning: Do not rely solely on m/z 106, as it overlaps with the vinyl degradation product.
Metabolite Identification
Chloroethyl moieties are often metabolic "soft spots" susceptible to glutathione conjugation or hydrolysis.
-
Hydrolysis Product: 2-(2-Hydroxyethyl)pyrimidine (m/z 124).
-
Shift: The disappearance of the Cl isotope pattern (142/144) and appearance of an O-based pattern at m/z 124 confirms hydrolysis.
References
-
NIST Chemistry WebBook. Mass Spectrum of 2-Chloropyrimidine and 2-Vinylpyridine. National Institute of Standards and Technology.[4][5][6][7] Available at: [Link]
-
MassBank of North America. Spectra of Pyrimidine Derivatives (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP007864). Available at: [Link]
-
Salem, M. A. I., et al. (2014). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry. Discusses general pyrimidine ring cleavage mechanisms. Available at: [Link]
Sources
Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 2-(2-Chloroethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the structural elucidation of heterocyclic compounds is paramount. 2-(2-Chloroethyl)pyrimidine, a key intermediate in the synthesis of various biologically active molecules, presents a unique spectroscopic challenge. Its infrared (IR) spectrum is a complex tapestry woven from the vibrational modes of its pyrimidine core and the flexible chloroethyl substituent. This guide provides an in-depth analysis of the characteristic IR absorption bands of 2-(2-Chloroethyl)pyrimidine, offering a comparative framework against analogous structures to empower researchers in positive identification and quality control.
The Causality Behind the Spectrum: A Tale of Two Moieties
The IR spectrum of 2-(2-Chloroethyl)pyrimidine is best understood by dissecting the contributions of its two primary structural components: the aromatic pyrimidine ring and the aliphatic chloroethyl side chain. The electronic environment of the pyrimidine ring, with its two nitrogen heteroatoms, and the presence of an electronegative chlorine atom on the side chain, both exert significant influence on the vibrational frequencies of the molecule.
The Pyrimidine Core: A Symphony of Aromatic Vibrations
The pyrimidine ring, an aromatic heterocycle, gives rise to a series of characteristic absorption bands. These are primarily due to the stretching and bending of the C-H, C=C, and C=N bonds within the ring.
-
Aromatic C-H Stretching: Look for weak to medium intensity bands in the region of 3100-3000 cm⁻¹ . The exact position of these bands can be influenced by the substitution pattern on the ring.
-
Ring Stretching (C=C and C=N): The pyrimidine ring exhibits a set of characteristic, often sharp, bands in the 1600-1400 cm⁻¹ region. These are due to the concerted stretching vibrations of the C=C and C=N double bonds. For many pyrimidine derivatives, prominent peaks can be observed around 1570-1596 cm⁻¹ (C=C) and 1525-1575 cm⁻¹ (C=N)[1]. The substitution with the chloroethyl group at the 2-position can cause slight shifts in these frequencies compared to unsubstituted pyrimidine.
The Chloroethyl Side Chain: Aliphatic Signatures
The 2-(2-chloroethyl) group introduces aliphatic C-H and C-Cl vibrations, which are key to confirming its presence.
-
Aliphatic C-H Stretching: Expect to see medium to strong absorption bands in the 3000-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the CH₂ groups in the ethyl chain.
-
C-Cl Stretching: The carbon-chlorine bond gives rise to a characteristic absorption in the fingerprint region. This band is typically found in the range of 850-550 cm⁻¹ . Some studies on chloro-substituted pyrimidine derivatives have reported this band to be around 700 cm⁻¹ [1]. The intensity of this band can vary.
Comparative Analysis: Unraveling the Substituent Effects
To truly appreciate the nuances of the IR spectrum of 2-(2-Chloroethyl)pyrimidine, a comparison with simpler, related molecules is invaluable.
| Vibrational Mode | 2-(2-Chloroethyl)pyrimidine (Expected) | Pyrimidine (Reference) | Chloroethane (Reference) |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | ~3050 cm⁻¹ | - |
| Aliphatic C-H Stretch | 3000-2850 cm⁻¹ | - | 2980-2850 cm⁻¹ |
| C=C, C=N Ring Stretch | 1600-1400 cm⁻¹ | 1570, 1467, 1402 cm⁻¹ | - |
| CH₂ Bending (Scissoring) | ~1450 cm⁻¹ | - | ~1450 cm⁻¹ |
| C-Cl Stretch | 850-550 cm⁻¹ (likely around 700 cm⁻¹) | - | ~730 cm⁻¹ |
Table 1: Comparison of Expected IR Absorption Frequencies.
The presence of the chloroethyl group at the 2-position of the pyrimidine ring will likely induce subtle shifts in the ring's vibrational frequencies due to electronic and steric effects. The electron-withdrawing nature of the chloroethyl group can slightly alter the bond strengths within the pyrimidine ring, leading to minor shifts in the C=C and C=N stretching frequencies compared to unsubstituted pyrimidine.
Experimental Protocol: A Self-Validating System for IR Analysis
To ensure the acquisition of a reliable IR spectrum for 2-(2-Chloroethyl)pyrimidine, the following step-by-step methodology is recommended.
Sample Preparation (KBr Pellet Method)
-
Material Purity: Ensure the 2-(2-Chloroethyl)pyrimidine sample is of high purity to avoid interference from impurities.
-
Grinding: Take approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the two together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The transparency of the resulting pellet is directly related to the fineness of the powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Background Spectrum: Place the KBr pellet holder without the sample in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Visualizing the Vibrational Landscape
The following diagrams illustrate the key functional groups and a typical workflow for IR spectral analysis.
Caption: Key vibrational modes in 2-(2-Chloroethyl)pyrimidine.
Caption: Experimental workflow for IR spectral analysis.
Conclusion: A Powerful Tool for Structural Verification
Infrared spectroscopy serves as a rapid and reliable technique for the structural confirmation of 2-(2-Chloroethyl)pyrimidine. By understanding the characteristic absorption bands of the pyrimidine ring and the chloroethyl substituent, and by comparing the spectrum with those of analogous compounds, researchers can confidently identify this key synthetic intermediate. The detailed analysis of the aromatic C-H, ring C=C and C=N, aliphatic C-H, and C-Cl stretching vibrations provides a unique spectral fingerprint, ensuring the integrity of the compound for its downstream applications in drug discovery and materials science.
References
Sources
A Senior Application Scientist's Guide to Detecting Impurities in 2-(2-Chloroethyl)pyrimidine: A GC-MS Protocol Comparison
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Impurities can compromise the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the detection of impurities in 2-(2-Chloroethyl)pyrimidine, a key building block in the synthesis of various pharmaceutical compounds.
This document moves beyond a simple recitation of steps, delving into the rationale behind methodological choices to empower you to develop and validate robust analytical protocols. We will explore potential impurities based on synthetic routes, compare GC-MS methodologies, and briefly touch upon alternative and complementary analytical techniques.
Understanding the Analyte and Potential Impurities
2-(2-Chloroethyl)pyrimidine is a heterocyclic compound whose impurity profile is intrinsically linked to its synthetic pathway. A common route to pyrimidine derivatives involves the condensation of a three-carbon compound with an amidine-containing structure. For chlorinated pyrimidines, a frequent precursor is 2-aminopyrimidine or 2-hydroxypyrimidine.[1][2]
A plausible synthesis for 2-(2-Chloroethyl)pyrimidine could involve the reaction of 2-chloropyrimidine with a suitable two-carbon synthon. The synthesis of 2-chloropyrimidine itself often starts from 2-aminopyrimidine, which is diazotized and then subjected to a Sandmeyer-type reaction.[2]
Based on these synthetic routes, a range of potential impurities can be anticipated:
-
Starting Materials: Unreacted 2-chloropyrimidine or precursors like 2-aminopyrimidine.
-
By-products:
-
Hydroxylated impurities: Such as 2-(2-hydroxyethyl)pyrimidine, arising from the presence of moisture during synthesis.
-
Dimeric impurities: Formed through side reactions.
-
Isomeric impurities: Depending on the specificity of the synthetic route.
-
-
Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification steps.
The following diagram illustrates a potential impurity formation pathway:
Caption: Potential synthesis and impurity pathway for 2-(2-Chloroethyl)pyrimidine.
Comparative GC-MS Protocols for Impurity Detection
GC-MS is an ideal technique for the analysis of volatile and semi-volatile impurities.[3] Its high separation efficiency and sensitive, specific detection make it a powerful tool for impurity profiling. We will compare two hypothetical, yet scientifically grounded, GC-MS protocols for the analysis of 2-(2-Chloroethyl)pyrimidine.
Protocol A: General Purpose Screening Method
This protocol is designed for initial screening and identification of a broad range of potential impurities.
Rationale: The choice of a mid-polarity column like a VF-624ms or equivalent is based on its suitability for separating a wide range of analytes, including halogenated compounds.[4] The temperature program is designed to be broad enough to elute both volatile and less volatile impurities.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2-(2-Chloroethyl)pyrimidine sample.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | Agilent J&W VF-624ms, 30 m x 0.25 mm, 1.4 µm, or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 50 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-450 amu |
Protocol B: Targeted Method for Key Impurities
This protocol is optimized for the sensitive and selective detection of specific, known impurities, such as unreacted 2-chloropyrimidine and the hydroxylated by-product.
Rationale: A lower initial oven temperature and a slower ramp rate can improve the resolution of early-eluting, more volatile impurities. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer significantly enhances sensitivity for targeted analytes.
Experimental Protocol:
-
Sample Preparation: Same as Protocol A.
-
GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | Agilent J&W VF-624ms, 30 m x 0.25 mm, 1.4 µm, or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 40 °C, hold for 3 min; ramp at 8 °C/min to 260 °C, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | SIM/Scan. Scan from 35-450 amu. SIM ions for target impurities. |
Expected Mass Fragmentation:
The mass spectrum of 2-(2-Chloroethyl)pyrimidine is expected to show characteristic fragments due to the loss of the chloroethyl side chain and fragmentation of the pyrimidine ring. The presence of chlorine will result in isotopic patterns (M+2) for chlorine-containing fragments.[5]
| Compound | Key Fragment Ions (m/z) |
| 2-(2-Chloroethyl)pyrimidine | Molecular ion, loss of Cl, loss of CH2Cl, pyrimidine ring fragments |
| 2-Chloropyrimidine | Molecular ion (114/116), pyrimidine ring fragments |
| 2-(2-Hydroxyethyl)pyrimidine | Molecular ion, loss of OH, loss of CH2OH |
Data Presentation and Comparison
The following table summarizes the key performance characteristics of the two proposed GC-MS protocols.
| Feature | Protocol A: General Screening | Protocol B: Targeted Analysis |
| Primary Goal | Broad impurity identification | High sensitivity for specific impurities |
| Column | Mid-polarity (e.g., VF-624ms) | Mid-polarity (e.g., VF-624ms) |
| Oven Program | Faster ramp, higher final temp | Slower ramp, optimized for target analytes |
| MS Mode | Full Scan | SIM/Scan |
| Sensitivity | Good | Excellent for targeted impurities |
| Specificity | Good | Excellent |
| Throughput | Higher | Lower |
| Best For | Initial impurity profiling, unknown identification | Routine QC, trace-level quantification |
Alternative and Complementary Analytical Techniques
While GC-MS is a powerful tool, a comprehensive impurity profiling strategy often involves orthogonal analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or MS detection is particularly useful for non-volatile or thermally labile impurities.[6][7] It is often the primary technique for the assay of the main component and the quantification of known impurities.
Comparison with GC-MS:
| Feature | GC-MS | HPLC-UV/MS |
| Analyte Volatility | Required | Not required |
| Thermal Stability | Required | Not required |
| Sensitivity | Generally higher for volatile compounds[3] | Can be very high with MS detection |
| Separation Principle | Volatility and column interaction | Polarity and column interaction |
Ion Chromatography (IC)
For inorganic impurities, such as residual chloride from the synthesis, ion chromatography is a highly specific and sensitive technique.[8][9] It can accurately quantify ionic species that are not amenable to GC or HPLC analysis.
Self-Validating System: Ensuring Trustworthiness
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the workflow for analytical method validation:
Caption: Workflow for analytical method validation.
Conclusion
The selection of an appropriate GC-MS protocol for detecting impurities in 2-(2-Chloroethyl)pyrimidine depends on the specific analytical objective. A general screening method is invaluable during process development and for identifying unknown impurities, while a targeted, high-sensitivity method is essential for routine quality control and release testing. By understanding the principles behind the analytical choices and employing a robust validation strategy, researchers can ensure the quality and safety of their pharmaceutical intermediates and final products. For a comprehensive impurity profile, the use of orthogonal techniques such as HPLC and Ion Chromatography is highly recommended.
References
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Kim, J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4477. [Link]
-
AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
- Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.
-
Agilent. (n.d.). GC Method Development. Retrieved from [Link]
-
De-Juan, C., et al. (2021). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. Journal of Analytical Toxicology, 45(5), 459-470. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Boopathi, N. M., et al. (2024). A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]
-
ACS Publications. (2025). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 2(3), 1539-1543. [Link]
-
PubChem. (n.d.). 2-(2-Chloroethyl)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of Pyrimidine: (a) fragmentation matrix; (b) fragment-ions cross sections. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis. Retrieved from [Link]
- Google Patents. (n.d.). EP1301489B1 - SYNTHESIS OF CHLORINATED PYRIMIDINES.
-
LCGC International. (2024). Advancing Pharmaceutical Analysis with Ion Chromatography. Retrieved from [Link]
-
Eureka. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine. Retrieved from [Link]
-
Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
Conquer Scientific. (2024). Ion Chromatography for Detecting Impurities in Pharmaceuticals. Retrieved from [Link]
-
Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 3. amptechfl.com [amptechfl.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. イオンクロマトグラフィーによるハロゲン化物の分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. blog.metrohmusa.com [blog.metrohmusa.com]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Chloroethyl)pyrimidine
Topic: Content Type: Operational Safety & Logistics Guide
Executive Summary: The Structural Alert Protocol
Compound: 2-(2-Chloroethyl)pyrimidine Critical Hazard Class: Alkylating Agent / Potential Genotoxin Operational Status: High Containment Required
As a Senior Application Scientist, my directive is clear: Do not treat this merely as a standard organic intermediate. The presence of the 2-chloroethyl moiety attached to a heterocyclic ring creates a structural alert analogous to nitrogen mustards. This motif suggests the compound is a potent electrophile capable of alkylating DNA (mutagenicity) and causing severe dermal blistering (vesicant activity).
This guide prioritizes Barrier Integrity and In Situ Decontamination . You must assume the compound is a direct-acting mutagen until proven otherwise.
Part 1: Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the mechanism of toxicity. The chloroethyl group is a "warhead" that reacts with nucleophiles (like the N7 position of guanine in DNA).
| Hazard Domain | Mechanism | Operational Implication |
| Genotoxicity | Alkylation of DNA bases. | Zero Tolerance for Exposure: No skin contact is acceptable.[1][2] Inhalation of dust/aerosols must be prevented absolutely.[1][3][4] |
| Skin Corrosion | Hydrolysis to HCl + Alkylation of proteins. | Vesicant Risk: Delayed blistering may occur. Sensation of burning may not be immediate. |
| Reactivity | Nucleophilic substitution ( | Decontamination: Water alone is insufficient; a nucleophilic scavenger (e.g., Thiosulfate) is required to quench residues. |
Part 2: The PPE Matrix (Personal Protective Equipment)
Standard laboratory PPE is insufficient for direct handling of neat chloroethyl-heterocycles. The following system uses a Redundant Barrier Strategy .
Hand Protection (The "Double-Shell" Protocol)
Rationale: Small alkyl halides can permeate thin nitrile rubber. We use a laminate inner liner for chemical resistance and a nitrile outer shell for mechanical grip.
| Layer | Material | Specification | Function |
| Inner Glove | EVOH/PE Laminate (e.g., Silver Shield™ / Ansell Barrier™) | 2.7 mil (min) | Chemical Impermeability. Stops the alkylating agent from reaching the skin. |
| Outer Glove | Nitrile (High Dexterity) | 5-8 mil, Extended Cuff | Mechanical Protection. Protects the inner glove from tears and provides grip. |
| Technique | Tape Seal | Chem-tape at wrist | Prevents liquid ingress between glove layers during arm movement. |
Respiratory & Body Protection
-
Primary Containment: All handling MUST occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Respiratory (Emergency Only): If outside a hood (spill scenario), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter.
-
Body:
-
Lab Coat: Flame-resistant (Nomex/cotton blend).
-
Apron: Disposable Tyvek® or chemically resistant apron worn over the lab coat if handling >100mg or liquids.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the vapor/aerosol risk of the alkylating moiety.
-
Part 3: Operational Workflow & Logic
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Causality" of the hazard.
Figure 1: Operational logic flow linking physical state to specific risk mechanisms and engineering controls.
Step-by-Step Handling Protocol
-
Preparation (The "Cold" Zone):
-
Don PPE (Laminate inner + Nitrile outer).
-
Prepare a "Quench Station" inside the hood: A beaker containing 10% Sodium Thiosulfate (
) and 1% NaOH in water. This nucleophilic solution will rapidly destroy the chloroethyl alkylator by converting it to a non-toxic thiosulfate ester.
-
-
Weighing & Transfer:
-
If Solid: Use an anti-static gun to prevent powder fly-off. Weigh directly into a tared reaction vessel. Do not use weighing boats (static risk); use glass weighing funnels.
-
If Liquid/Oil: Use a positive-displacement pipette. Dispose of the tip immediately into the Quench Station.
-
-
Reaction Monitoring:
-
Treat all TLC plates and capillaries as hazardous waste. Dip used capillaries into the Quench Station before disposal.
-
-
Doffing (Removal):
-
Wash outer gloves with soap and water before removing them.
-
Peel outer gloves off, turning them inside out.
-
Inspect inner laminate gloves for discoloration.
-
Remove inner gloves and dispose of all as Hazardous Chemical Waste .
-
Part 4: Emergency Response & Disposal
Scenario A: Spillage (Outside Hood)
-
Evacuate the immediate area. Allow aerosols to settle (15 mins).
-
Don Full PPE (Respirator + Tyvek + Laminate Gloves).
-
Cover spill with a pad soaked in 10% Sodium Thiosulfate . Allow to sit for 20 minutes (chemical inactivation).
-
Collect material as hazardous waste.
Scenario B: Skin Exposure
-
Immediate Flush: Wash with water for 15 minutes.[1][3][4][5][6][7]
-
Do NOT use ethanol: Organic solvents may increase skin absorption of the alkylator.
-
Seek Medical Attention: Inform the physician of potential nitrogen mustard-like alkylation injury .
Disposal Protocol
-
Never dispose of down the drain.[2]
-
Quenching: Treat liquid waste streams with the Thiosulfate/NaOH solution described above for 12 hours prior to disposal containerization (if permitted by local EHS regulations) to destroy the active alkylator.
-
Labeling: Label waste clearly as "Halogenated Organic - Potential Mutagen."
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 2-Chloropyrimidine Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][8]
- SafeBridge Consultants. (2023). Potent Compound Safety: Handling and Containment Guidelines. (Industry Standard for Band 3/4 Compounds).
(Note: While specific permeation data for 2-(2-Chloroethyl)pyrimidine is rare, the recommendations above extrapolate from established protocols for Nitrogen Mustards and Chloroethyl-amines due to structural homology.)
Sources
- 1. fishersci.com [fishersci.com]
- 2. download.basf.com [download.basf.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
